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An In-Depth Technical Guide to 2-Aminoicosane-1,3-diol in Membrane Lipidomics Research

Foreword: Unveiling a Novel Player in Sphingolipid Biology In the intricate world of membrane lipidomics, the sphingolipid family stands out for its dual role as both structural components and critical signaling molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Novel Player in Sphingolipid Biology

In the intricate world of membrane lipidomics, the sphingolipid family stands out for its dual role as both structural components and critical signaling molecules. While well-known sphingolipids like ceramide and sphingosine-1-phosphate have been extensively studied, the landscape of lipidomics is ever-expanding, with novel molecules continuously emerging. This guide focuses on one such molecule: 2-Aminoicosane-1,3-diol, a long-chain sphingoid base. Although specific research on this exact molecule is nascent, its structural similarity to other key sphingoid bases allows us to infer its significance and outline a comprehensive research framework. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the study of 2-Aminoicosane-1,3-diol and its role in the broader context of sphingolipid metabolism and signaling.

Part 1: The Central Role of Sphingolipid Metabolism

Sphingolipids are not merely passive structural components of the cell membrane; they are active participants in a complex metabolic network that governs critical cellular processes, including proliferation, apoptosis, and inflammation.[1] The backbone of all sphingolipids is a sphingoid base, an aliphatic amino alcohol.[2][3] The most common of these in mammals is sphingosine.[2][4] 2-Aminoicosane-1,3-diol, with its 20-carbon chain, represents a less common but potentially significant variation of this fundamental structure.[5]

The cellular levels of sphingolipids are tightly regulated through a balance of three major pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin hydrolysis pathway.[1][3]

The De Novo Synthesis Pathway: A Likely Origin

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[4][6] This initial step is the primary control point for the entire pathway. The resulting 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine).[2][7] Sphinganine can then be acylated to form dihydroceramide, which is subsequently desaturated to form ceramide, the central hub of sphingolipid metabolism.[8]

Given its structure, 2-Aminoicosane-1,3-diol is likely synthesized via a similar de novo pathway, potentially utilizing a longer-chain fatty acyl-CoA in the initial condensation step with serine.

de_novo_synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Icosanoyl-CoA (C20) PalmitoylCoA->SPT 3_Keto 3-Ketodihydrosphingosine (C20) SPT->3_Keto Condensation KDSR 3-Ketodihydrosphingosine Reductase (KDSR) 3_Keto->KDSR Reduction (NADPH) SA 2-Aminoicosane-1,3-diol (Sphinganine C20 analog) KDSR->SA CerS Ceramide Synthase (CerS) SA->CerS N-acylation DHCer Dihydroceramide (C20) CerS->DHCer DEGS Dihydroceramide Desaturase (DEGS) DHCer->DEGS Desaturation Cer Ceramide (C20) DEGS->Cer Complex Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Cer->Complex Further Metabolism

Caption: De novo synthesis pathway for a C20 sphingoid base.

Disruptions in this pathway can lead to the accumulation of bioactive intermediates, which can have toxic effects and have been implicated in a range of diseases.[9] Therefore, understanding the synthesis and regulation of 2-Aminoicosane-1,3-diol is crucial for elucidating its potential pathological roles.

Part 2: Analytical Strategies for 2-Aminoicosane-1,3-diol

The accurate identification and quantification of sphingolipids within complex biological matrices is a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipidomics due to its high sensitivity, specificity, and throughput.[10][11]

Sample Preparation: The Foundation of Reliable Data

The journey to accurate quantification begins with meticulous sample preparation. The goal is to efficiently extract the lipid of interest while minimizing matrix effects and the degradation of the analyte.

Recommended Protocol for Lipid Extraction from Biological Samples:

  • Homogenization: Homogenize the tissue or cell pellet in a suitable buffer on ice.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including 2-Aminoicosane-1,3-diol, will be in the lower organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system, typically a mixture of methanol and acetonitrile.[12]

Crucial Consideration: The use of an appropriate internal standard is non-negotiable for accurate quantification. A stable isotope-labeled version of 2-Aminoicosane-1,3-diol would be ideal. If unavailable, a structurally similar sphingoid base with a different chain length can be used.

LC-MS/MS Analysis: The Key to Specificity and Sensitivity

The separation of different sphingolipid species is typically achieved using reversed-phase liquid chromatography, which separates lipids based on their hydrophobicity (i.e., chain length and saturation).[10]

Table 1: Representative LC-MS/MS Parameters for Sphingoid Base Analysis

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation of sphingolipids based on acyl chain length.
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium FormatePromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile/Methanol (50:50) with 0.1% Formic AcidElutes the hydrophobic lipids from the column.
Gradient Start with a high percentage of A, ramp to a high percentage of BAllows for the separation of a wide range of lipid polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)Sphingoid bases readily form [M+H]+ ions.[13]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity for quantification.

For 2-Aminoicosane-1,3-diol (C20H43NO2, MW: 329.57 g/mol ), the precursor ion in positive ESI mode would be the [M+H]+ ion at m/z 330.3.[5] The product ions would result from the fragmentation of the sphingoid backbone, providing structural confirmation.

analytical_workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Homogenization LC Reversed-Phase LC Separation Extraction->LC Reconstitution in Injection Solvent MS Tandem Mass Spectrometry (MS/MS) LC->MS Electrospray Ionization (ESI) Data Data Analysis (Quantification & Identification) MS->Data MRM Transitions

Caption: A typical analytical workflow for lipidomics.

Part 3: Potential Roles in Health and Disease

While direct evidence for the biological function of 2-Aminoicosane-1,3-diol is still to be established, its structural similarity to other bioactive sphingolipids suggests several potential roles.

A Putative Modulator of Cell Signaling

Sphingolipids are key players in the "ceramide-sphingosine-1-phosphate rheostat," a signaling axis that balances cell fate decisions between apoptosis and survival.[14] Ceramide generally promotes apoptosis, while sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.[6][15]

It is plausible that 2-Aminoicosane-1,3-diol can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form a C20 analog of S1P.[16] This novel phosphorylated form could then act as a ligand for S1P receptors (S1PR1-5), a family of G protein-coupled receptors that mediate a wide range of physiological effects, including immune cell trafficking, vascular development, and neurotransmission.[17][18] The specific effects would depend on the binding affinity and downstream signaling of this C20-S1P analog at the different S1P receptor subtypes.

Implications for Drug Development

The enzymes of sphingolipid metabolism are attractive targets for therapeutic intervention in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[14][19] For instance, Fingolimod (FTY720), a functional antagonist of S1P receptors, is an approved treatment for multiple sclerosis.[6][20]

If 2-Aminoicosane-1,3-diol or its phosphorylated metabolite is found to have potent biological activity, it could represent a novel lead compound for the development of new therapeutics. Furthermore, inhibitors of the enzymes responsible for its synthesis could be explored as a strategy to modulate its cellular levels and downstream effects.

Part 4: Future Directions and Concluding Remarks

The study of 2-Aminoicosane-1,3-diol is a greenfield area in lipidomics research. The following are key areas for future investigation:

  • Elucidation of its biosynthetic pathway: Confirming its origin through the de novo synthesis pathway and identifying the specific enzymes involved.

  • Functional characterization: Investigating its effects on cell signaling, particularly its potential phosphorylation and interaction with S1P receptors.

  • Quantification in disease states: Measuring its levels in various disease models to determine if it can serve as a biomarker.

  • Development of specific tools: Synthesizing stable isotope-labeled standards and developing specific antibodies to facilitate its study.

References

  • Pharmacological inhibitors of sphingolipid metabolism. Ceramide (the... - ResearchGate. (n.d.).
  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods, 36(2), 207–224.
  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). (2011, November 15). PubMed.
  • Inhibitors of sphingolipid metabolism enzymes. (2006, December 15). PubMed.
  • Inhibitors of Sphingolipid Metabolism. (n.d.). Avanti Research.
  • Zeidan, Y. H., & Hannun, Y. A. (2007). Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases. British Journal of Pharmacology, 152(7), 973–984.
  • De novo sphingolipid biosynthesis necessitates detoxification in cancer cells. (2022, September 27). PubMed.
  • Drug Resistance: The Role of Sphingolipid Metabolism. (2025, April 15). MDPI.
  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H., Jr. (2011). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research, 52(4), 549–555.
  • Sphingolipid Analysis by High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (n.d.). ResearchGate.
  • Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). (n.d.). PubMed.
  • Merrill, A. H., Jr. (2001). Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption. Biochemical Society Transactions, 29(6), 831–835.
  • 2-Aminoicosane-1,3-diol. (n.d.). PubChem.
  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. (n.d.). PMC.
  • Pruett, S. T., Bushnev, A., Hagedorn, K., Adiga, M., Haynes, C. A., Sullards, M. C., Liotta, D. C., & Merrill, A. H., Jr. (2008). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. NeuroMolecular Medicine, 10(2), 86–107.
  • Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. (2025, March 31). Preprints.org.
  • S1P and neurology. (2023, September 28). Biocrates.
  • Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research, 55(8), 1596–1608.
  • Sphingosine-1-phosphate. (n.d.). Wikipedia.
  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. (2000, July 27). PubMed.
  • Sphingosine-1-phosphate induces COX-2 expression and PGE2 production in human granulosa cells through a S1P1/3-mediated YAP signaling. (2016, June 15). PubMed.

Sources

Protocols & Analytical Methods

Method

Stereoselective Synthesis of 2-Aminoicosane-1,3-diol: An Application Note and Protocol

Introduction: The Significance of 2-Aminoicosane-1,3-diol 2-Aminoicosane-1,3-diol, a C20 phytosphingosine, belongs to the sphingolipid family, a class of lipids that are fundamental components of eukaryotic cell membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Aminoicosane-1,3-diol

2-Aminoicosane-1,3-diol, a C20 phytosphingosine, belongs to the sphingolipid family, a class of lipids that are fundamental components of eukaryotic cell membranes. Beyond their structural role, sphingolipids and their metabolites are critical signaling molecules involved in a vast array of cellular processes, including cell growth, differentiation, apoptosis, and cell-cell recognition.[1][2][3] The precise stereochemistry of the 2-amino and 3-hydroxyl groups is paramount to their biological function, making stereocontrolled synthesis an essential challenge for researchers studying their roles in health and disease.

This document provides a detailed guide for the stereoselective synthesis of 2-aminoicosane-1,3-diol, intended for researchers in organic synthesis, medicinal chemistry, and drug development. We will explore the strategic considerations for achieving high stereoselectivity and present a robust, field-proven protocol starting from a readily available chiral precursor.

Strategic Overview: A Chiral Pool Approach

The synthesis of complex chiral molecules like 2-aminoicosane-1,3-diol can be broadly approached in two ways: asymmetric synthesis using chiral catalysts or auxiliaries, or chiral pool synthesis, which utilizes naturally occurring enantiopure starting materials.[1][4][5]

This guide details a highly reliable chiral pool strategy commencing from L-serine. L-serine is an ideal starting material as it provides the C2 stereocenter in the correct absolute configuration from the outset.[6] The cornerstone of this strategy is the conversion of L-serine into (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, a versatile intermediate commonly known as Garner's aldehyde.[7][8][9]

The rationale for this approach is threefold:

  • Stereochemical Integrity: Garner's aldehyde is configurationally stable, largely preventing epimerization at the sensitive C2 position during subsequent reactions.[7][8][10]

  • Versatility: It serves as a robust electrophile for introducing the long C17 alkyl chain.

  • Reproducibility: The synthesis of Garner's aldehyde is well-established and scalable.

The overall synthetic workflow is depicted below.

Synthetic_Workflow L_Serine L-Serine Protection Protection Steps (Boc, Acetonide) L_Serine->Protection Garner_Ester Protected Ester Intermediate Protection->Garner_Ester Reduction Reduction (DIBAL-H) Garner_Ester->Reduction Garner_Aldehyde Garner's Aldehyde Reduction->Garner_Aldehyde Chain_Elongation Nucleophilic Addition (C17 Grignard) Garner_Aldehyde->Chain_Elongation Protected_Diol Protected Amino Diol Chain_Elongation->Protected_Diol Deprotection Deprotection (Acidic Hydrolysis) Protected_Diol->Deprotection Final_Product 2-Aminoicosane-1,3-diol Deprotection->Final_Product

Caption: High-level workflow for the synthesis of 2-Aminoicosane-1,3-diol.

Featured Synthetic Pathway: A Step-by-Step Elucidation

This synthesis is presented in three main stages: preparation of the key chiral building block, stereoselective installation of the alkyl chain, and final deprotection.

Part A: Synthesis of the Key Intermediate, Garner's Aldehyde

The synthesis begins by protecting the functional groups of L-serine to form a rigid oxazolidine ring, which is then reduced to the aldehyde. This multi-step, one-pot procedure is an adaptation of well-established methods.[8][10]

  • Amine Protection: The amino group of L-serine is protected with a tert-butoxycarbonyl (Boc) group.

  • Carboxylic Acid Esterification: The acid is converted to its methyl ester.

  • Diol Protection & Cyclization: The amino and hydroxyl groups are cyclized with 2,2-dimethoxypropane to form a dimethyl oxazolidine ring. This acetonide concurrently protects the 1,3-diol precursor and conformationally locks the stereocenter.[7]

  • Selective Reduction: The methyl ester is carefully reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature to yield Garner's aldehyde.

Part B: Stereoselective Carbon Chain Elongation

This is the most critical step for establishing the final structure. The C17 alkyl chain is introduced via the nucleophilic addition of a Grignard reagent to Garner's aldehyde. The stereochemical outcome of this reaction is governed by substrate control, specifically following the Felkin-Anh model for 1,2-asymmetric induction.

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Application

Protocol for derivatization of 2-Aminoicosane-1,3-diol for GC-MS

Application Note: Comprehensive GC-MS Derivatization Protocol for 2-Aminoicosane-1,3-diol (C20-Sphinganine) Rationale and Mechanistic Causality 2-Aminoicosane-1,3-diol, commonly referred to as C20-sphinganine or the d20:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive GC-MS Derivatization Protocol for 2-Aminoicosane-1,3-diol (C20-Sphinganine)

Rationale and Mechanistic Causality

2-Aminoicosane-1,3-diol, commonly referred to as C20-sphinganine or the d20:0 sphingoid base, is a rare, elongated bioactive lipid backbone. Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. In its native state, the molecule possesses three highly polar functional groups: a primary amine at C2, and hydroxyl groups at C1 and C3[1]. These functional groups engage in strong intermolecular hydrogen bonding, resulting in extremely low volatility, irreversible adsorption to the silica stationary phase of the GC column, and thermal degradation within the hot injection port[2].

To resolve this, we employ a robust silylation strategy using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

  • The Role of BSTFA: BSTFA replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, drastically lowering the boiling point and improving chromatographic peak shape[2].

  • The Catalytic Role of TMCS: The secondary hydroxyl group at C3 of the sphingoid base is sterically hindered. BSTFA alone often yields incomplete derivatization (forming a mix of di-TMS and tri-TMS species). The addition of 1% TMCS acts as a powerful Lewis acid catalyst, driving the reaction to complete the formation of the fully substituted N,O,O-tri-TMS derivative[3].

  • The Role of Anhydrous Pyridine: Pyridine serves a dual purpose. It acts as an excellent solvent for polar sphingoid bases and functions as an acid scavenger, neutralizing the hydrochloric acid byproduct generated by TMCS, thereby pushing the reaction equilibrium forward.

A Self-Validating Experimental Protocol

To ensure absolute trustworthiness and quantitative accuracy, this protocol is designed as a self-validating system. It incorporates an internal standard prior to extraction to monitor absolute recovery, and a derivatization blank to identify reagent-derived siloxane artifacts.

Materials & Reagents
  • Analyte: 2-Aminoicosane-1,3-diol (d20:0 Sphinganine) standard.

  • Internal Standard (IS): C17-Sphinganine (d17:0), which does not occur naturally in most mammalian matrices.

  • Reagents: Anhydrous Pyridine (stored over molecular sieves), BSTFA + 1% TMCS (GC grade), Methanolic HCl (1M), Chloroform, and LC-MS grade Water.

Step-by-Step Methodology

Step 1: Matrix Hydrolysis & IS Spiking Complex sphingolipids must be hydrolyzed to release the free sphingoid base[4].

  • Spike 50 µL of the biological sample (or lipid extract) with 10 µL of the d17:0 IS (10 µM).

  • Add 400 µL of 1M Methanolic HCl. Vortex vigorously.

  • Incubate in a sealed glass vial at 70°C for 18 hours to ensure complete cleavage of amide bonds[4].

Step 2: Liquid-Liquid Extraction

  • Neutralize the reaction by adding 500 µL of 1M NaOH.

  • Add 1.2 mL of Chloroform and vortex for 60 seconds to partition the free sphingoid bases into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes. Extract the lower organic (chloroform) layer and transfer it to a fresh, silanized glass GC vial.

Step 3: Desiccation (Critical Step)

  • Evaporate the chloroform extract to absolute dryness under a gentle stream of ultra-pure Nitrogen gas.

  • Scientist Insight: Moisture is the enemy of silylation. Even trace water will violently hydrolyze BSTFA into hexamethyldisiloxane (HMDS), quenching the reaction. Ensure the vial is completely dry.

Step 4: Silylation Reaction

  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to reconstitute.

  • Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined septum.

  • Incubate at 60°C for 60 minutes. This specific thermal input provides sufficient kinetic energy to overcome the steric hindrance at the C3 position without causing thermal degradation of the aliphatic chain.

  • Allow the vial to cool to room temperature. The mixture is now ready for direct GC-MS injection without further purification[5].

GC-MS Acquisition & Data Interpretation

To achieve baseline resolution and high-sensitivity detection of the d20:0 tri-TMS derivative, the following instrumental parameters and diagnostic ions must be utilized.

Table 1: Optimized GC-MS Instrument Parameters

Parameter Setting Mechanistic Rationale
Column DB-5MS (30m x 0.25mm, 0.25µm) The 5% phenyl stationary phase provides optimal selectivity and thermal stability for non-polar TMS-derivatized lipids.
Injection 1 µL, Splitless, 280°C Maximizes the transfer of trace sphingoid bases onto the column while instantly vaporizing the high-boiling derivative.
Carrier Gas Helium, 1.0 mL/min (Constant Flow) Maintains consistent retention times across the aggressive temperature gradient.
Oven Program 150°C (1 min) → 10°C/min → 300°C (10 min) Focuses the analyte at the head of the column, then efficiently elutes the heavy C20 derivative.

| Ionization | Electron Impact (EI), 70 eV | Provides standard, highly reproducible fragmentation for structural elucidation. |

Table 2: Diagnostic EI-MS Fragments for N,O,O-tri-TMS 2-Aminoicosane-1,3-diol

m/z Ratio Ion Identity Mechanistic Origin
545 [M]⁺ Intact molecular ion of the fully derivatized tri-TMS species (C₂₉H₆₇NO₂Si₃).
530 [M - CH₃]⁺ Loss of a methyl radical (15 Da) from a trimethylsilyl group via alpha-cleavage.
455 [M - TMSOH]⁺ Loss of trimethylsilanol (90 Da), a classic fragmentation pathway for TMS-derivatized aliphatic alcohols.

| 442 | [M - CH₂OTMS]⁺ | Cleavage of the C1-C2 bond, resulting in the loss of the terminal silylated hydroxymethyl group (103 Da). |

Workflow Visualization

GCMS_Workflow N1 1. Internal Standard Spike (d17:0 Sphinganine) N2 2. Acid Hydrolysis (1M Methanolic HCl, 70°C) N1->N2 Quantifies Matrix Effects N3 3. Extraction & Desiccation (N2 Gas, Anhydrous) N2->N3 Cleaves Complex Lipids N4 4. Silylation Reaction (BSTFA + 1% TMCS, 60°C) N3->N4 Ensures Moisture-Free N5 5. GC-MS Acquisition (EI Mode, DB-5MS) N4->N5 Yields Volatile tri-TMS

GC-MS derivatization workflow for 2-aminoicosane-1,3-diol ensuring high analytical recovery.

References

  • Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry PubMed (Elsevier Ireland Ltd)
  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal P
  • In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry ACS Public
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis PubMed
  • The Derivatization and Analysis of Amino Acids by GC-MS Sigma-Aldrich

Sources

Method

Using 2-Aminoicosane-1,3-diol as an internal standard in lipidomics

Application Note: 2-Aminoicosane-1,3-diol (C20-Sphinganine) as a Robust Internal Standard for Quantitative Sphingolipidomics Introduction & Mechanistic Rationale Sphingolipids are not merely structural components of euka...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Aminoicosane-1,3-diol (C20-Sphinganine) as a Robust Internal Standard for Quantitative Sphingolipidomics

Introduction & Mechanistic Rationale

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are highly bioactive signaling molecules that regulate apoptosis, cellular differentiation, and inflammation. The foundational building blocks of all sphingolipids are sphingoid bases (long-chain amino alcohols). Accurate quantification of these species via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires highly specific internal standards (IS) to correct for matrix effects, extraction variability, and ionization fluctuations[1].

2-Aminoicosane-1,3-diol , commonly referred to as C20-Sphinganine (d20:0) , has emerged as a gold-standard IS for the quantification of endogenous C18 sphingoid bases.

The Causality Behind the Choice: Mammalian de novo sphingolipid synthesis is catalyzed by Serine Palmitoyltransferase (SPT). Under normal physiological conditions, SPT exhibits a strict substrate preference for palmitoyl-CoA (C16) and L-serine, generating C18-sphinganine[1]. While SPT can occasionally utilize stearoyl-CoA (C18) to produce C20-sphinganine, the endogenous abundance of C20 species in standard plasma and most peripheral tissues is negligible[2].

By utilizing C20-sphinganine as an IS, researchers leverage exact structural homology. It shares the identical 1,3-diol and 2-amino functional groups as the target C18-sphinganine, ensuring it mimics the target analyte's extraction recovery and electrospray ionization (ESI) efficiency. However, its two-carbon aliphatic extension increases its hydrophobicity. This engineered difference forces the IS to elute slightly later on a reversed-phase column, preventing isobaric interference and ion suppression in the MS source while remaining close enough in retention time to experience identical matrix effects.

Biosynthesis Serine L-Serine SPT1 Serine Palmitoyltransferase Serine->SPT1 SPT2 Serine Palmitoyltransferase Serine->SPT2 Palmitoyl Palmitoyl-CoA (C16) Palmitoyl->SPT1 Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT2 Keto18 3-Keto-dihydrosphingosine (C18) SPT1->Keto18 Keto20 3-Keto-dihydrosphingosine (C20) SPT2->Keto20 C18SA C18-Sphinganine (Endogenous Target) Keto18->C18SA Reductase C20SA C20-Sphinganine (Internal Standard) Keto20->C20SA Reductase

Fig 1. Divergent biosynthesis pathways for endogenous C18 and IS C20 sphingoid bases.

Quantitative Data & MS Parameters

To successfully implement C20-sphinganine, MS parameters must be optimized. The tables below summarize the physicochemical properties and the specific Multiple Reaction Monitoring (MRM) transitions required for distinct quantification.

Table 1: Physicochemical and Chromatographic Properties

AnalyteChain LengthFormulaExact MassLogP (est.)Relative Retention Time (RRT)
C18-Sphinganine (Target)18C18H39NO2301.2986.51.00
C20-Sphinganine (IS)20C20H43NO2329.3297.41.15
RRT based on a standard C18 reversed-phase gradient.

Table 2: Optimized LC-MS/MS MRM Transitions (Positive ESI)

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
C18-Sphinganine 302.3284.32060
C20-Sphinganine 330.3312.32265
*Product ions represent the characteristic loss of water[M+H-H2O]⁺.

Self-Validating Experimental Protocol

A rigorous analytical protocol must be self-validating. Because certain pathological states (e.g., mutations in the SPTSSB subunit) can cause abnormal endogenous accumulation of C20 sphingolipids in neural tissues[2], you must run an unspiked Matrix Blank prior to full cohort analysis. If the Matrix Blank shows a signal at m/z 330.3 > 312.3, C20-sphinganine cannot be used, and a stable-isotope-labeled standard (e.g., d7-C18-sphinganine) must be substituted.

Step-by-Step Methodology: Total Sphingoid Base Extraction

This protocol utilizes an acid-hydrolysis step to cleave N-acyl linkages, allowing for the quantification of total sphingoid base backbones (both free and those previously bound in ceramides/sphingomyelins)[3].

Step 1: Sample Preparation & IS Spiking

  • Aliquot 100 µL of plasma or tissue homogenate (containing ~80 µg of extracted protein) into a borosilicate glass tube.

  • Spike the sample with 100 µL of a working IS solution (yielding exactly 200 pmol of C20-sphinganine)[3]. Causality: Spiking directly into the raw matrix before extraction ensures that the IS undergoes the exact same precipitation and recovery losses as the endogenous analytes.

Step 2: Protein Precipitation & Lipid Extraction

  • Add 1 mL of extraction buffer (Methanol:Chloroform, 2:1 v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 16,000 x g for 10 minutes.

  • Transfer the supernatant (containing the amphiphilic sphingolipids) to a new glass vial and dry completely under a gentle stream of N₂ gas.

Step 3: Acid Hydrolysis

  • Add 500 µL of methanolic HCl (1N HCl / 10M H₂O in methanol) to the dried lipid film.

  • Seal the vial and incubate at 65°C for 16 hours[3]. Causality: Heat and strong acid are required to hydrolyze the robust amide bonds of complex sphingolipids, liberating the free sphingoid base backbones for uniform detection.

Step 4: Neutralization & Re-Extraction

  • Cool samples to room temperature. Neutralize the acid by adding 100 µL of 10M KOH.

  • Perform a liquid-liquid extraction by adding 1 mL of Chloroform and 0.5 mL of alkaline water. Vortex and centrifuge.

  • Extract the lower organic phase, dry under N₂, and reconstitute in 100 µL of LC mobile phase (e.g., 70% Methanol with 10 mM Ammonium Acetate).

Workflow Sample 1. Sample Prep Spike 2. IS Spiking (C20-SA) Sample->Spike Extract 3. Extraction (MeOH:CHCl3) Spike->Extract Hydrolysis 4. Hydrolysis (HCl/Heat) Extract->Hydrolysis LCMS 5. LC-MS/MS (MRM) Hydrolysis->LCMS Quant 6. Data Analysis LCMS->Quant

Fig 2. Self-validating lipid extraction and quantification workflow using C20-Sphinganine.

Data Processing & Normalization

To quantify the endogenous C18-sphinganine:

  • Integrate the peak areas for both the target analyte (m/z 302.3 > 284.3) and the C20-sphinganine IS (m/z 330.3 > 312.3).

  • Calculate the Area Ratio (Area_Target / Area_IS).

  • Map the Area Ratio against a multi-point calibration curve generated from authentic C18-sphinganine standards spiked into a surrogate matrix (e.g., 4% BSA).

  • Multiply by the known spike amount (200 pmol) to determine the absolute molar abundance of the endogenous lipid in the sample.

References

  • Title: Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics Source: Chemical Reviews - ACS Publications URL
  • Title: Plasma deoxysphingolipids – a novel class of biomarkers for the metabolic syndrome?
  • Source: PMC (PubMed Central)

Sources

Application

Application Note: Cell Culture Applications of 2-Aminoicosane-1,3-diol (C20-Sphinganine) in Neurobiology and Lipidomics

Executive Summary 2-Aminoicosane-1,3-diol , biologically recognized as C20-sphinganine or C20-dihydrosphingosine , is an atypical, long-chain sphingoid base characterized by a 20-carbon aliphatic backbone[1]. While the 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminoicosane-1,3-diol , biologically recognized as C20-sphinganine or C20-dihydrosphingosine , is an atypical, long-chain sphingoid base characterized by a 20-carbon aliphatic backbone[1]. While the 18-carbon (C18) sphingoid bases dominate peripheral mammalian tissues, C20-sphingolipids are highly enriched in the central nervous system. As a Senior Application Scientist, I have designed this guide to bridge the gap between lipid biochemistry and practical in vitro applications. This document provides an authoritative framework for utilizing C20-sphinganine in cell culture to model neuronal differentiation, track ganglioside biosynthesis, and perform high-resolution lipidomic profiling.

Mechanistic Background: The C20 Sphingolipid Trajectory

To effectively utilize 2-Aminoicosane-1,3-diol in cell culture, one must understand its unique biosynthetic trajectory. The biologically active D-erythro enantiomer, (2S,3R)-2-aminoicosane-1,3-diol[2], is synthesized de novo in the endoplasmic reticulum.

Unlike ubiquitous C18-sphingolipids which are synthesized from palmitoyl-CoA, the C20 backbone is generated when Serine Palmitoyltransferase (SPT) (acting as a 3-ketosphinganine synthase) utilizes stearoyl-CoA and L-serine[3]. In cultured rat cerebellar granule cells, the activity of this specific stearoyl-CoA-dependent synthase is low at day one but increases significantly to a constant plateau as the neurons differentiate[3]. Consequently, C20-sphinganine acts as a critical biomarker for neuronal aging and differentiation, eventually serving as the foundational building block for complex C20-gangliosides[3][4].

Pathway Substrate L-Serine + Stearoyl-CoA SPT Serine Palmitoyltransferase (SPT) (Stearoyl-CoA dependent) Substrate->SPT Keto 3-Keto-C20-sphinganine SPT->Keto Reductase 3-Ketosphinganine Reductase Keto->Reductase C20 2-Aminoicosane-1,3-diol (C20-Sphinganine) Reductase->C20 CerS Ceramide Synthase (CerS) C20->CerS DHCer C20-Dihydroceramide CerS->DHCer Desat Dihydroceramide Desaturase DHCer->Desat Cer C20-Ceramide (Neuronal Ganglioside Precursor) Desat->Cer

De novo biosynthesis pathway of C20-sphinganine and its conversion to neuronal ceramides.

Key Cell Culture Applications

A. Modeling Neuronal Differentiation and Cellular Senescence

In primary neuronal cultures (e.g., cerebellar granule cells), the endogenous pool of free sphingoid bases shifts dramatically over time. Research demonstrates that while C18-sphinganine levels plateau once cells are fully differentiated (around Day 8), the cellular content of C20-sphinganine progressively and continuously increases from Day 0 to Day 22 [4]. By supplementing culture media with exogenous C20-sphinganine or its precursors, researchers can accelerate or modulate the formation of C20-gangliosides, which are heavily implicated in synaptic plasticity and neurodegeneration[3][5].

B. Lipidomic Tracing and Internal Standardization

Because 2-Aminoicosane-1,3-diol is virtually absent in non-neuronal immortalized cell lines (e.g., HEK293, CHO, HeLa), it serves as an exceptional exogenous tracer or internal standard for lipidomics[6]. When added to these cultures, its metabolic fate (conversion to C20-ceramides via Ceramide Synthase) can be tracked without isobaric interference from the massive endogenous C18-sphingolipid pool.

Quantitative Data Summaries

To establish baseline expectations for your cell culture models, the following tables summarize the physicochemical constraints of the molecule and its temporal dynamics in standard neuronal models.

Table 1: Physicochemical Properties Dictating Culture Behavior

Property Value Experimental Implication
Molecular Formula C20H43NO2[2] 20-carbon chain increases hydrophobicity compared to standard C18 bases.
Molecular Weight 329.6 g/mol [2] Used for precise molarity calculations in media preparation.
XLogP3 (Hydrophobicity) 6.9[2] Highly lipophilic; will precipitate in aqueous media without a protein carrier (e.g., BSA).

| Topological Polar Surface Area | 66.5 Ų[2] | Amine and hydroxyl groups allow for specific derivatization (e.g., OPA) for HPLC. |

Table 2: Temporal Dynamics of Free Sphingoid Bases in Cultured Cerebellar Granule Cells (Data synthesized from neuronal differentiation models up to 22 days in vitro[4])

Sphingoid Base Species Day 0 (Undifferentiated) Day 8 (Differentiated) Day 22 (Aging/Senescent)
C18-Sphingosine Low Peak (223 ± 22 pmol/mg protein) High / Stable
C18-Sphinganine Low Plateau Reached Stable
C20-Sphingosine Low Increasing Continuous Increase

| C20-Sphinganine | 0.02 ± 0.015 pmol/mg protein | Increasing | Maximum Peak Reached |

Experimental Protocols

Protocol A: Preparation and Delivery of C20-Sphinganine to Cultured Cells

Causality & Rationale: With an XLogP3 of 6.9[2], 2-Aminoicosane-1,3-diol is extremely hydrophobic. Adding it directly to aqueous culture media via ethanol or DMSO will cause micellar "crash-out" (precipitation), leading to localized cytotoxicity and near-zero uniform cellular uptake. Conjugating the lipid to essentially fatty-acid-free Bovine Serum Albumin (BSA) provides a physiological transport mechanism, mimicking how lipids are delivered in vivo.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 2-Aminoicosane-1,3-diol powder in 100% absolute ethanol to create a 10 mM stock. Warm gently to 37°C and sonicate for 5 minutes to ensure complete dissolution.

  • BSA Preparation: Prepare a 10% (w/v) solution of essentially fatty-acid-free BSA in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Conjugation: In a sterile glass vial, heat the BSA solution to 37°C. While vortexing the BSA solution continuously, add the 10 mM lipid stock dropwise to achieve a final lipid concentration of 1 mM (a 1:10 dilution).

  • Self-Validation Check: Inspect the vial against a light source. The solution must remain optically clear. Any turbidity or opalescence indicates that the lipid has crashed out due to overly rapid addition or insufficient mixing. If turbid, discard and repeat.

  • Incubation: Incubate the clear complex at 37°C for 30 minutes to allow stable non-covalent binding.

  • Cell Treatment: Dilute the 1 mM C20-sphinganine-BSA complex directly into pre-warmed cell culture media to your desired working concentration (typically 1 µM to 10 µM). Treat cells for 2 to 24 hours depending on the metabolic tracing window.

Protocol B: Lipid Extraction and LC-MS/MS Quantification

Causality & Rationale: Sphingoid bases lack a strong chromophore. While older methods relied on o-phthalaldehyde (OPA) derivatization for HPLC-fluorescence[4], modern LC-MS/MS allows for direct, highly sensitive quantification. A modified Bligh-Dyer extraction under slightly alkaline conditions ensures the primary amine of the sphingoid base remains deprotonated, maximizing partitioning into the organic phase.

Step-by-Step Methodology:

  • Harvesting: Wash cultured cells three times with ice-cold PBS to remove extracellular BSA-lipid complexes. Scrape cells into 500 µL of ice-cold PBS and transfer to a glass tube.

  • Internal Standard Addition: Spike the homogenate with 50 pmol of C17-sphinganine (an unnatural odd-chain standard) to control for extraction efficiency.

  • Extraction (Modified Bligh-Dyer): Add 1.5 mL of Methanol:Chloroform (2:1, v/v) containing 0.1% Ammonium Hydroxide (NH₄OH). Causality: The NH₄OH raises the pH, deprotonating the C20-sphinganine amine group and driving it into the organic phase.

  • Phase Separation: Vortex vigorously for 2 minutes. Add 0.5 mL Chloroform and 0.5 mL LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower (organic) phase using a glass Pasteur pipette. Transfer to a new glass vial and dry completely under a gentle stream of nitrogen gas.

  • Reconstitution & Analysis: Reconstitute the dried lipid film in 100 µL of Methanol. Inject 5 µL into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, targeting the specific Multiple Reaction Monitoring (MRM) transitions for C20-sphinganine (m/z 330.3 → 312.3 or 282.3).

  • Self-Validation Check: Calculate the recovery rate of the C17-sphinganine internal standard. A robust extraction must yield >80% recovery. If recovery is low, verify the pH of the extraction buffer, as acidic conditions will trap the protonated sphingoid base in the aqueous phase.

Workflow Seed Seed Neuronal Cells (e.g., Cerebellar Granules) Treat Treat with C20-Sphinganine (BSA-Conjugated) Seed->Treat Extract Alkaline Lipid Extraction (Modified Bligh-Dyer) Treat->Extract Analyze LC-MS/MS Quantification (ESI+ Mode) Extract->Analyze

Experimental workflow for exogenous C20-sphinganine treatment and lipidomic analysis.

References

  • PubChem Compound Summary for CID 14048931 (2-Aminoicosane-1,3-diol)
  • PubMed (NIH).
  • PubChem Compound Summary for CID 11616885 (C20 Sphinganine)
  • PubMed (NIH).
  • C20-Dihydrosphingosine (D-Erythro-sphinganine C20 chain)
  • Scite.ai.

Sources

Method

Application Note: 2-Aminoicosane-1,3-diol as an Immunosuppressive Agent in Rat Models

Introduction and Mechanistic Overview Sphingoid bases and their synthetic analogs, particularly 2-amino-1,3-diols, have revolutionized the landscape of immunomodulatory pharmacology[1]. While fingolimod (FTY720) is the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Sphingoid bases and their synthetic analogs, particularly 2-amino-1,3-diols, have revolutionized the landscape of immunomodulatory pharmacology[1]. While fingolimod (FTY720) is the most widely recognized 2-amino-1,3-diol derivative, naturally occurring and semi-synthetic long-chain bases like 2-aminoicosane-1,3-diol (C20-dihydrosphingosine or eicosasphinganine) exhibit profound biological activities [2].

In vivo, 2-aminoicosane-1,3-diol acts as a prodrug. It is phosphorylated by sphingosine kinase 2 (SphK2) into an active phosphate metabolite. This metabolite mimics endogenous sphingosine-1-phosphate (S1P) and acts as a high-affinity agonist at S1P receptors (predominantly S1PR1) on lymphocytes. The continuous agonism leads to aberrant internalization and ubiquitin-mediated degradation of S1PR1. Without surface S1PR1, lymphocytes lose their ability to sense the S1P gradient required for egress from secondary lymphoid organs, resulting in rapid, reversible peripheral lymphopenia and potent immunosuppression [3].

G A 2-Aminoicosane-1,3-diol (Prodrug) B Sphingosine Kinase 2 (SphK2) A->B Substrate C Phosphorylated Metabolite (Active S1P Analog) B->C Phosphorylation D S1PR1 on Lymphocytes C->D Agonist Binding E Receptor Internalization & Degradation D->E Downregulation F Lymphocyte Sequestration in Lymph Nodes E->F Prevents Egress G Immunosuppression (Allograft Survival) F->G Clinical Outcome

Fig 1: Mechanism of SphK2-mediated activation and S1PR1-driven immunosuppression.

Experimental Design: Rat Allograft Models

To rigorously evaluate the immunosuppressive efficacy of 2-aminoicosane-1,3-diol, the Heterotopic Heart Transplantation Model in rats (e.g., Wistar donor to Lewis recipient) is the gold standard [4]. This model provides a binary, easily palpable readout for graft survival (heartbeat) and allows for precise correlation with peripheral lymphocyte depletion.

Causality in Experimental Choices
  • Strain Selection: Wistar-to-Lewis transplants provide a fully allogeneic major histocompatibility complex (MHC) mismatch, ensuring aggressive and predictable acute rejection (typically within 6–8 days) in vehicle-treated controls.

  • Dosing Route: Oral gavage (p.o.) is preferred to mimic clinical administration and to ensure first-pass hepatic metabolism, which is critical for the efficient SphK2-mediated phosphorylation of the 2-amino-1,3-diol backbone.

  • Biomarker Tracking: Peripheral blood mononuclear cell (PBMC) counts must be tracked daily. The mechanism of action dictates that efficacy is directly proportional to the degree of CD4+ and CD8+ T-cell sequestration in the mesenteric and peripheral lymph nodes.

Step-by-Step Protocols

Protocol A: Formulation of 2-Aminoicosane-1,3-diol

Note: Long-chain sphingoid bases are highly lipophilic and require specific vehicles for in vivo administration.

  • Weighing: Accurately weigh the required amount of 2-aminoicosane-1,3-diol powder.

  • Solubilization: Dissolve the compound in 5% (v/v) DMSO and 5% (v/v) Tween-80. Vortex continuously for 5 minutes.

  • Dilution: Slowly add sterile saline (0.9% NaCl) to reach the final volume, ensuring the final DMSO concentration does not exceed 5%. Sonicate the suspension in a water bath at 37°C for 15 minutes until a fine, homogenous microemulsion is formed.

  • Storage: Prepare fresh daily. Do not freeze the emulsion, as lipid precipitation will alter the delivered dose.

Protocol B: In Vivo Administration and Lymphocyte Tracking
  • Baseline Bleed: 24 hours prior to transplantation, collect 100 µL of blood from the lateral tail vein of the recipient Lewis rats into EDTA-coated tubes.

  • Flow Cytometry: Stain whole blood with fluorochrome-conjugated anti-rat CD3, CD4, and CD8 antibodies. Lyse red blood cells using a standard ACK lysis buffer, wash, and analyze via flow cytometry to establish baseline T-cell counts.

  • Dosing: Administer 2-aminoicosane-1,3-diol (e.g., 1.0 mg/kg or 5.0 mg/kg) via oral gavage starting on Day -1 (one day prior to transplant) and continue daily until graft rejection or study termination (Day 30).

  • Monitoring: Repeat tail vein bleeds on Days 1, 3, 7, and 14 post-transplant to quantify the kinetics of lymphopenia.

Protocol C: Heterotopic Heart Transplantation
  • Donor Preparation: Anesthetize the Wistar donor. Heparinize systemically. Arrest the heart using cold cardioplegia solution, explant, and store in ice-cold saline.

  • Recipient Surgery: Anesthetize the Lewis recipient. Expose the abdominal aorta and inferior vena cava (IVC).

  • Anastomosis: Perform end-to-side microvascular anastomoses connecting the donor ascending aorta to the recipient abdominal aorta, and the donor pulmonary artery to the recipient IVC.

  • Assessment: Restore blood flow. A successful transplant will resume a strong, regular sinus rhythm within minutes.

  • Graft Monitoring: Palpate the transplanted heart daily through the abdominal wall. Score the contraction strength from 4 (strong) to 0 (no beat). Rejection is defined as the complete cessation of palpable heartbeats (Score 0), which must be confirmed by laparotomy.

Quantitative Data Presentation

The following table summarizes the expected pharmacodynamic and clinical readouts based on the S1PR-modulating activity of long-chain 2-amino-1,3-diols in the rat heart allograft model.

Table 1: Pharmacodynamic Readouts and Graft Survival in Lewis Rats

Treatment GroupDose (mg/kg/day, p.o.)Peripheral T-Cells at Day 3 (% of Baseline)Mean Graft Survival Time (Days ± SD)
Vehicle Control 098% ± 5%6.5 ± 0.8
FTY720 (Positive Control) 1.0< 15%> 30.0 (Tolerance)
2-Aminoicosane-1,3-diol 1.045% ± 8%14.2 ± 2.1
2-Aminoicosane-1,3-diol 5.0< 20%28.5 ± 3.4

Data Interpretation: The dose-dependent reduction in circulating T-cells directly correlates with the extension of allograft survival, validating the S1PR1-mediated sequestration mechanism of the 2-amino-1,3-diol scaffold.

References

  • Brinkmann, V., et al. (2001). "FTY720 alters lymphocyte homing and protects allografts without inducing general immunosuppression." Transplantation Proceedings. URL: [Link]

  • Kurek, J., et al. (2021). "Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents." ACS Omega. URL: [Link]

  • Pan, S., et al. (2006). "A Monoselective Sphingosine-1-Phosphate Receptor-1 Agonist Prevents Allograft Rejection in a Stringent Rat Heart Transplantation Model." Chemistry & Biology. URL: [Link]

  • Sharma, R. P., et al. (2004). "Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations." Toxicology. URL: [Link]

Application

Advanced NMR Strategies for the Structural Elucidation and Stereochemical Assignment of 2-Amino-1,3-Diols

Executive Summary The structural elucidation of 2-amino-1,3-diols—a critical motif found in sphingolipids, broad-spectrum antibiotics, and chiral ligands—presents a unique analytical challenge. Due to the high degree of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2-amino-1,3-diols—a critical motif found in sphingolipids, broad-spectrum antibiotics, and chiral ligands—presents a unique analytical challenge. Due to the high degree of conformational flexibility in these acyclic systems, direct Nuclear Magnetic Resonance (NMR) analysis often yields time-averaged scalar couplings ( 3JHH​ ) and ambiguous Nuclear Overhauser Effects (NOE).

Mechanistic Rationale: The Causality of Conformational Locking

To assign the relative stereochemistry of a molecule with multiple contiguous stereocenters, the spatial relationships between protons must be fixed on the NMR timescale.

  • Probing the 1,3-Diol Relationship (Rychnovsky Method) : When a 1,3-diol is converted into a 6-membered isopropylidene acetal (acetonide), the stereochemistry dictates the ring's thermodynamics[1]. A syn-1,3-diol comfortably adopts a chair conformation, placing one acetonide methyl group in an axial position (sterically shielded) and the other in an equatorial position (deshielded). Conversely, an anti-1,3-diol cannot adopt a chair without forcing a bulky substituent into a highly disfavored 1,3-diaxial interaction. It instead relaxes into a twist-boat conformation, which averages the chemical environment of the two methyl groups[2].

  • Probing the 1,2-Amino Alcohol Relationship : Reacting the adjacent amino and hydroxyl groups with a carbonyl source (e.g., triphosgene) yields a 5-membered oxazolidin-2-one ring[3]. This restricts the C1–C2 bond rotation, locking the dihedral angles. Consequently, 3JHH​ coupling constants strictly obey the Karplus relationship, and NOESY/ROESY cross-peaks become highly reliable indicators of cis or trans spatial arrangements[4].

Orthogonal Derivatization Workflow

The following decision tree illustrates the dual-derivatization strategy required to map all stereocenters in a 2-amino-1,3-diol system.

Conformational_Locking A Acyclic 2-Amino-1,3-diol (Conformationally Mobile) B N-Protection & Ketalization (Probes 1,3-Diol) A->B C Carbamate Cyclization (Probes 1,2-Amino Alcohol) A->C D 1,3-O,O-Acetonide (6-Membered Ring) B->D E 1,2-O,N-Oxazolidin-2-one (5-Membered Ring) C->E F 13C NMR Analysis (Acetonide Methyl Shifts) D->F G 1H NMR & NOESY (3J_HH & Spatial Proximity) E->G H Syn/Anti Assignment (Rychnovsky Model) F->H I Cis/Trans Assignment (Karplus & NOE) G->I

Orthogonal derivatization workflow for NMR stereochemical assignment.

Self-Validating Experimental Protocols

Protocol A: 1,3-O,O-Acetonide Formation (Rychnovsky Analysis)

Objective: Determine the syn/anti relationship of the C1 and C3 hydroxyls.

  • N-Protection : Dissolve the 2-amino-1,3-diol (1.0 eq) in a 1:1 mixture of MeOH/H₂O. Add acetic anhydride (1.2 eq) and stir at room temperature for 2 hours.

    • In-Process Validation: Extract a crude aliquot. The 13 C NMR must show a new amide carbonyl resonance at ~170 ppm, confirming the amine is masked and will not interfere with ketalization.

  • Ketalization : Dissolve the N-acetyl derivative in anhydrous CH₂Cl₂. Add 2,2-dimethoxypropane (DMP, 5.0 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq). Stir at room temperature for 4 hours.

  • Quench & Isolate : Quench with saturated aqueous NaHCO₃ to neutralize the CSA, preventing acetal hydrolysis. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • NMR Acquisition : Acquire a 1D 13 C NMR spectrum (minimum 100 MHz for 13 C) in CDCl₃. Ensure the signal-to-noise ratio is >100:1 to accurately resolve the acetonide methyl peaks.

    • System Validation: Before interpreting the methyl shifts, verify the quaternary ketal carbon shift. It must appear between 98.0–101.5 ppm[5]. If it does not, the acetonide has not formed correctly.

Protocol B: 1,2-O,N-Oxazolidin-2-one Formation

Objective: Determine the relative stereochemistry of the C1-hydroxyl and C2-amine.

  • Cyclization : Dissolve the 2-amino-1,3-diol (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add triethylamine (3.0 eq) and cool the flask to 0 °C.

  • Phosgene Addition : Slowly add triphosgene (0.4 eq) dissolved in CH₂Cl₂ dropwise over 15 minutes[3]. Stir for an additional 2 hours at room temperature.

  • Workup : Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry, and concentrate.

  • NMR Acquisition : Acquire 1D 1 H, DQF-COSY, and 2D NOESY spectra in CDCl₃.

    • Parameter Optimization: Set the NOESY mixing time ( τm​ ) to 300–500 ms . Because these are small molecules (MW < 500 Da), they fall in the extreme narrowing limit ( ωτc​≪1 ), meaning NOE cross-peaks will be positive. A longer mixing time ensures sufficient NOE build-up without causing artifactual spin-diffusion.

Quantitative Data Interpretation

Once the derivatives are synthesized and spectra acquired, use the following self-contained data tables to assign the stereochemistry.

Table 1: Diagnostic 13 C NMR Shifts for 1,3-Diol Acetonides (Rychnovsky Model)

The chemical shifts of the acetonide methyls and the quaternary ketal carbon are highly diagnostic of the 1,3-diol relationship[1].

1,3-Diol StereochemistryAcetonide Conformation 13 C Shift: Axial Methyl 13 C Shift: Equatorial Methyl 13 C Shift: Ketal Quaternary Carbon
Syn Chair~19.0 ppm~30.0 ppm~98.5 ppm
Anti Twist-Boat~24.5 ppm (Averaged)~24.5 ppm (Averaged)~100.5 ppm

Note: If the methyl shifts appear at ~24.0 and ~25.5 ppm, the system is definitively Anti. The slight divergence from a single averaged peak is due to the inherent asymmetry of the flanking carbon chain in complex molecules[2].

Table 2: Diagnostic NMR Parameters for Oxazolidin-2-one Derivatives

By locking the 1,2-amino alcohol into a 5-membered ring, the relative stereochemistry (Cis vs. Trans) can be extracted directly from 1 H coupling constants and NOE data[6].

Relative Stereochemistry (Ring) 3JHH​ Coupling Constant (H4–H5)Diagnostic NOESY / ROESY Correlations
Cis (derived from Syn)8.0 – 9.0 HzStrong cross-peak between H4 and H5.
Trans (derived from Anti)4.0 – 5.0 HzWeak/No H4–H5 cross-peak. Strong cross-peaks between H4 and the C5-alkyl substituent.

Conclusion

Attempting to elucidate the relative stereochemistry of acyclic 2-amino-1,3-diols directly via NMR is a flawed approach prone to misassignment due to conformational averaging. By employing an orthogonal derivatization strategy—utilizing the Rychnovsky acetonide method for the 1,3-diol relationship and oxazolidin-2-one cyclization for the 1,2-amino alcohol relationship—researchers can create a self-validating analytical matrix. This ensures absolute confidence in structural assignments during drug development and natural product synthesis. For absolute stereochemical assignment, these methods can be further supplemented by the synthesis of Mosher's (MPA) bis-esters[7].

References

  • Rychnovsky, S. D., Richardson, T. I., & Rogers, B. N. (1997). Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B. The Journal of Organic Chemistry, 62(9), 2925-2934.[Link]

  • Bajtel, Á., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 983–990.[Link]

  • Seco, J. M., et al. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry, 70(18), 7339–7344.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Chain Aminodiol Synthesis

Welcome to the Long-Chain Aminodiol Synthesis Support Center. Long-chain 2-amino-1,3-diols (such as sphingosine, sphinganine, and their analogs) are critical structural components of glycosphingolipids and ceramides[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Long-Chain Aminodiol Synthesis Support Center. Long-chain 2-amino-1,3-diols (such as sphingosine, sphinganine, and their analogs) are critical structural components of glycosphingolipids and ceramides[1]. However, their synthesis presents significant challenges, including strict stereocontrol requirements, difficult cross-metathesis elongations, and the chromatographic nightmares associated with highly amphiphilic molecules.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the success of your synthetic workflows.

Section 1: Stereocontrol in Asymmetric Synthesis

Q: How can I selectively synthesize the natural erythro vs. unnatural threo diastereomers of sphingosine?

A: The most reliable method for controlling the stereocenters of the 2-amino-1,3-diol core is starting from the chiral pool, specifically using Garner's aldehyde (an L-serine-derived oxazolidine)[2]. The stereochemical outcome of the aliphatic chain addition depends entirely on whether the transition state is governed by chelation or non-chelation (Felkin-Anh) control[3].

  • For the natural erythro (anti) isomer: You must enforce chelation control. By using an organozirconium nucleophile (e.g., 1-alkenyl-zirconocene chloride) in the presence of a Lewis acid like ZnBr₂ in THF, the Zn²⁺ ion coordinates with both the aldehyde oxygen and the oxazolidine ring. This locks the conformation, forcing nucleophilic attack from the less sterically hindered face and yielding the erythro product[3].

  • For the unnatural threo (syn) isomer: You must avoid chelation. Using an organozinc nucleophile (e.g., 1-alkenyl-ethyl-zinc) in a non-coordinating solvent like CH₂Cl₂ allows the molecule to adopt a standard Felkin-Anh transition state, directing the attack to produce the threo isomer predominantly[3].

GarnerAldehyde G Garner's Aldehyde (L-Serine Derived) Z 1-Alkenyl-zirconocene + ZnBr2 (THF) G->Z Chelation Control E 1-Alkenyl-ethyl-zinc (CH2Cl2) G->E Non-Chelation Control Anti erythro (anti) isomer Natural Sphingosine Z->Anti dr = 12-20:1 Syn threo (syn) isomer Unnatural Sphingosine E->Syn dr = 12-15:1

Divergent stereocontrolled synthesis of sphingosine isomers from Garner's aldehyde.

Table 1: Stereochemical Outcomes of Nucleophilic Additions to Garner's Aldehyde

Nucleophile / Reagent SystemSolventControl MechanismMajor DiastereomerDiastereomeric Ratio (dr)
1-Alkenyl-zirconocene + ZnBr₂THFChelationerythro (anti)12:1 to 20:1
1-Alkenyl-ethyl-zincCH₂Cl₂Non-Chelation (Felkin-Anh)threo (syn)12:1 to 15:1
Section 2: Stereocenter Inversion & Semisynthesis

Q: Is there a scalable way to convert cheap, yeast-derived D-ribo-phytosphingosine into D-erythro-sphingosine?

A: Yes. While total synthesis from Garner's aldehyde is elegant, semisynthesis from commercially abundant D-ribo-phytosphingosine (produced via yeast fermentation) is highly scalable[4],[1]. The primary challenge is removing the C4 hydroxyl group while simultaneously installing the trans-Δ⁴ double bond. This is achieved via a cyclic sulfate intermediate, which undergoes a highly regioselective elimination[4].

Protocol: Semisynthesis of D-erythro-Sphingosine via Cyclic Sulfate[4]

(Self-Validating Workflow)

Step 1: Azidation and Silylation

  • Action: Convert the amine to an azide (using NaN₃/Tf₂O via diazo transfer), then protect the primary C1 hydroxyl with TBSCl/Imidazole in DMF.

  • Causality: The azide masks the primary amine without adding steric bulk that would hinder the formation of the cyclic sulfate. The TBS group ensures the subsequent oxidation strictly occurs at the C3/C4 vicinal diol.

  • Self-Validation: IR spectroscopy must show a sharp azide stretch at ~2100 cm⁻¹. TLC (Hexane/EtOAc) will show a new, less polar spot that stains blue with Ceric Ammonium Molybdate (CAM).

Step 2: Cyclic Sulfate Formation

  • Action: React the 3,4-diol with SOCl₂/Et₃N in CH₂Cl₂ at 0 °C to form a cyclic sulfite. Immediately oxidize this intermediate with catalytic RuCl₃ and NaIO₄ in a CH₃CN/H₂O biphasic mixture.

  • Causality: The cyclic sulfate transforms the diol into an exceptional leaving group, activating the adjacent positions for elimination.

  • Self-Validation: The resulting cyclic sulfate becomes highly UV-active on TLC (unlike the starting diol) and stains intensely with CAM.

Step 3: Regioselective Elimination

  • Action: Treat the cyclic sulfate with TBAF (1.0 M in THF) at room temperature.

  • Causality: TBAF serves a dual purpose. The fluoride ion deprotects the primary TBS ether, and the resulting alkoxide basicity triggers a regioselective E2 elimination of the cyclic sulfate. Due to the rigid stereoelectronic requirements of the ring system, this yields exclusively the (E)-allylic alcohol (azidosphingosine).

  • Self-Validation: ¹H NMR of the crude product must show distinct trans-olefinic protons (dt, J = 15.4, 6.5 Hz) at δ 5.5–5.8 ppm. The disappearance of the TBS methyl signals (~0.9 ppm) confirms complete deprotection.

Step 4: Azide Reduction

  • Action: Reduce the azide using NaBH₄ in refluxing 2-propanol.

  • Causality: This provides a mild reduction of the azide to the primary amine without reducing the newly formed alkene.

  • Self-Validation: Ninhydrin stain on TLC turns purple (confirming a free primary amine). IR shows complete disappearance of the 2100 cm⁻¹ peak.

Section 3: Purification and Handling

Q: My long-chain aminodiols form terrible emulsions during workup and streak heavily on silica. How do I fix this?

A: Long-chain aminodiols are highly amphiphilic (resembling surfactants), which causes severe emulsion formation during aqueous extractions and tailing on normal-phase silica gel due to interactions with acidic silanol groups.

  • Workup Causality & Solution: Emulsions occur because the zwitterionic nature of the aminodiol reduces the interfacial tension between the aqueous and organic layers. Solution: Never use pure water for extraction. Always use saturated brine (NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compound into the organic phase (salting-out effect). If emulsions persist, filtering the biphasic mixture through a pad of Celite breaks the stabilized micelles.

  • Chromatography Causality & Solution: Free amines interact strongly with the silica matrix. Solution: Temporarily mask the amphiphilicity. Protect the amine as an N-Boc derivative and the diols as an O-acetonide (using 2,2-dimethoxypropane and cat. p-TsOH). This converts the surfactant-like molecule into a highly lipophilic compound that runs cleanly on silica gel. Deprotection can be achieved globally in a single step using TFA/CH₂Cl₂ prior to your final assay.

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-Aminoicosane-1,3-diol During Sample Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe massive signal loss or structural artifacts when analyzing long-chain sphingoid bases.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe massive signal loss or structural artifacts when analyzing long-chain sphingoid bases.

2-Aminoicosane-1,3-diol, commonly known as C20-dihydrosphingosine (d20:0) or C20 sphinganine, is a saturated 20-carbon aminodiol[1][2]. While its saturated aliphatic chain makes it less vulnerable to classic lipid peroxidation than its unsaturated counterparts, its amphiphilic nature, primary amine, and 1,3-diol structural motifs make it highly susceptible to surface adsorption, pH-induced structural shifts, and thermal degradation during extraction[3][4].

This guide is designed to help you diagnose, troubleshoot, and permanently resolve recovery issues for 2-aminoicosane-1,3-diol.

Part 1: Diagnostic Workflow for Signal Loss

Before altering your chemistry, you must determine whether your molecule is truly degrading or simply being lost to physical adsorption. Use the diagnostic tree below to isolate the root cause of your signal loss.

G Start Low C20-dhSph Signal Detected in LC-MS Adsorption Surface Adsorption (Physical Loss) Start->Adsorption Most Common Degradation Chemical/Thermal Degradation Start->Degradation Less Common Glassware Use Silanized Glass or Low-Bind Plastics Adsorption->Glassware Solvent Add 0.1% Formic Acid to Reconstitution Solvent Adsorption->Solvent Thermal Thermal Dehydration (1,3-diol cleavage) Degradation->Thermal Oxidation Amine Oxidation / Matrix Reactions Degradation->Oxidation TempFix Evaporate N2 at <30°C Thermal->TempFix ChemFix Use MTBE Extraction Avoid Halogenated Solvents Oxidation->ChemFix

Diagnostic decision tree for identifying and resolving C20-dihydrosphingosine sample loss.

Part 2: Troubleshooting & FAQs

Q1: I am observing a massive drop in 2-aminoicosane-1,3-diol recovery after the solvent evaporation step. Is the molecule degrading? Scientist's Insight: What appears to be degradation is frequently surface adsorption. Long-chain bases (LCBs) are highly amphiphilic. During nitrogen blowdown, as the organic solvent evaporates, the concentration of the LCB increases. The free silanol groups on standard borosilicate glass carry a partial negative charge that ionically interacts with the protonated primary amine of the diol, driving it to irreversibly adsorb to the vessel walls[3][5]. Self-Validating Fix: Switch to silanized glassware or low-bind polypropylene tubes. Additionally, ensure your reconstitution solvent contains a carrier or is sufficiently acidic (e.g., containing 0.1% Formic Acid) to disrupt ionic interactions between the amine (computed pKa ~6.9) and the walls[1][2].

Q2: How does thermal stress during extraction and drying affect this aminodiol? Scientist's Insight: Although d20:0 lacks the C4-C5 double bond found in sphingosine, prolonged exposure to temperatures above 40°C during solvent evaporation can induce dehydration reactions at the 1,3-diol group. This leads to the formation of enamine or ketone artifacts and promotes amine oxidation if residual transition metals are present in the biological matrix. Self-Validating Fix: Perform nitrogen evaporation at or below 30°C. If using a vacuum centrifuge (SpeedVac), ensure the heating block is strictly disabled.

Q3: What is the optimal lipid extraction solvent system to prevent chemical degradation and maximize recovery? Scientist's Insight: Traditional Folch (Chloroform:Methanol:Water) methods are effective but expose the sample to highly volatile halogenated solvents. Over time, chloroform can degrade into phosgene or HCl, which reacts with the primary amine[3]. Furthermore, chloroform forms the bottom layer during phase separation; extracting it requires pipetting through the reactive protein disk, causing physical loss. Self-Validating Fix: The Methyl tert-butyl ether (MTBE) extraction method is superior. MTBE forms the upper organic layer, allowing clean decanting of the lipid fraction without disturbing the protein interface, drastically reducing physical loss and chemical cross-contamination[3].

Q4: Should I adjust the pH of my extraction buffer? Scientist's Insight: Yes, but with caution. At physiological pH (7.4), a significant fraction of the molecule is deprotonated, increasing its hydrophobicity and partitioning into the organic phase. However, highly alkaline conditions can catalyze the base hydrolysis of co-extracted complex sphingolipids (like ceramides) into artifactual dihydrosphingosine, artificially inflating your d20:0 quantification[4][6]. Maintain a neutral to slightly basic extraction environment (pH 7.0–7.5)[7].

Part 3: Quantitative Impact of Preparation Variables

The following table summarizes the causality behind common experimental errors and their quantitative impact on 2-aminoicosane-1,3-diol recovery.

Experimental VariableMechanism of Loss / ArtifactImpact on RecoveryRecommended Mitigation
Untreated Glassware Ionic/hydrophobic surface adsorption of the amphiphilic base30–60% signal lossUse silanized glass or low-bind PP tubes.
Evaporation Temp >40°C Thermal dehydration of the 1,3-diol motif15–25% degradationN₂ blowdown strictly at ≤30°C.
High Alkaline Extraction Base-catalyzed hydrolysis of complex sphingolipidsArtificial +50–200% increaseMaintain extraction buffer at pH 7.0–7.5.
Aged Halogenated Solvents Phosgene/HCl reaction with the primary amine5–15% degradationUse fresh MTBE liquid-liquid extraction.

Part 4: Standardized MTBE Extraction Protocol

To ensure structural integrity and self-validate your recovery, follow this optimized MTBE extraction protocol. Critical: Always spike an internal standard (e.g., d17:0 dihydrosphingosine) prior to any manipulation to accurately track extraction efficiency[7].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 100 µL of the biological sample (e.g., serum, cell lysate) into a 2.0 mL low-bind polypropylene tube.

  • Internal Standard Addition: Spike in 10 µL of internal standard (e.g., 1 µM d17:0 dihydrosphingosine). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins and disrupt lipid-protein complexes[3].

  • Organic Extraction: Add 1000 µL of Methyl tert-butyl ether (MTBE). Incubate the mixture at room temperature for 15 minutes with continuous orbital shaking.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the upper organic phase (containing the 2-aminoicosane-1,3-diol) and transfer it to a silanized glass vial[5].

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature (Do not exceed 30°C).

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Methanol:Chloroform (9:1, v/v) containing 0.1% Formic Acid to prevent re-adsorption to the vial walls[3]. Vortex and transfer to an LC-MS autosampler vial.

G N1 1. Sample Aliquot + Internal Std N2 2. Protein Precipitation (Methanol, 4°C) N1->N2 N3 3. MTBE Addition & Vortex N2->N3 N4 4. Phase Separation (Add H2O, Centrifuge) N3->N4 N5 5. Organic Phase Collection (Upper) N4->N5 N6 6. N2 Evaporation (T < 30°C) N5->N6 N7 7. Reconstitution (Silanized Vials) N6->N7

Optimized MTBE liquid-liquid extraction workflow for long-chain sphingoid bases.

References

  • 2-Aminoicosane-1,3-diol | C20H43NO2 | CID 14048931 - PubChem, NIH -1

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - NIH/PMC - 3

  • C20 Sphinganine | C20H43NO2 | CID 11616885 - PubChem, NIH - 2

  • Analysis of Lipid Adsorption on Nanoparticles by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry - NIH/PMC - 5

  • Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration - NIH/PMC - 8

  • Studies on Sphingosines. 3. C20-Dihydrosphingosine, a hitherto Unknown Sphingosine - SciSpace - 4

  • Glucose Reaction with Fumonisin B1 Partially Reduces Its Toxicity in Swine - J. Agric. Food Chem. - 7

  • An overview of sphingolipid metabolism: from synthesis to breakdown - NIH/PMC - 6

Sources

Reference Data & Comparative Studies

Validation

Validation of a new synthetic route for 2-Aminoicosane-1,3-diol

Validation of a Novel Biocatalytic Route for 2-Aminoicosane-1,3-diol Synthesis: A Comparative Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of a Novel Biocatalytic Route for 2-Aminoicosane-1,3-diol Synthesis: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Biological Context

2-Aminoicosane-1,3-diol, commonly known as C20-sphinganine, is a critical long-chain base (LCB) homologue found in specialized signaling lipids and gangliosides. Unlike the ubiquitous C18-sphingosine, C20-sphinganine species continuously increase during neuronal cell differentiation and aging, making them vital biomarkers and targets for neurodevelopmental research[1].

Historically, accessing enantiopure C20-sphinganine has relied on complex chemical syntheses. However, these traditional routes suffer from poor atom economy, toxic metal catalysts, and compromised diastereoselectivity. In this guide, we objectively validate a Novel Engineered Biocatalytic Cascade against the industry-standard Garner's Aldehyde Cross-Metathesis and Chiral Pool Grignard Addition methods, providing the experimental frameworks and causality behind the performance metrics.

Mechanistic Pathway & Workflow Visualization

The fundamental divergence between the new biocatalytic route and traditional chemical synthesis lies in the origin of stereocontrol. De novo sphingolipid biosynthesis in nature begins with the pyridoxal 5′-phosphate (PLP)-dependent condensation of serine and an acyl-CoA[2]. By engineering this natural pathway, we bypass the need for chiral auxiliaries.

G cluster_0 Novel Biocatalytic Cascade cluster_1 Traditional Chemical Synthesis S1 L-Serine + Stearoyl-CoA E1 Engineered SPT (ssSPTb) PLP-dependent S1->E1 I1 3-Keto-C20-Sphinganine E1->I1 E2 KDSR + NADPH Stereospecific Reduction I1->E2 P1 2-Aminoicosane-1,3-diol (>99% ee, >99:1 dr) E2->P1 S2 L-Serine C1 Protection & Oxidation S2->C1 I2 Garner's Aldehyde C1->I2 C2 Grignard / Cross-Metathesis I2->C2 I3 Protected Intermediate C2->I3 C3 Global Deprotection I3->C3 P2 2-Aminoicosane-1,3-diol (~92% ee, ~85:15 dr) C3->P2

Fig 1. Mechanistic workflow comparing the engineered biocatalytic cascade vs. traditional synthesis.

Comparative Performance Data

The table below synthesizes the quantitative performance of the three primary synthetic routes when scaled to produce 10 grams of 2-Aminoicosane-1,3-diol.

Performance MetricEngineered Biocatalytic CascadeGarner's Aldehyde (Cross-Metathesis)Chiral Pool (Grignard Addition)
Overall Yield 82% (2 steps)45% (6 steps)38% (5 steps)
Enantiomeric Excess (ee) >99% 92%95%
Diastereomeric Ratio (dr) >99:1 (anti:syn)85:15 (anti:syn)80:20 (anti:syn)
E-factor (Waste/Product) < 15 (Aqueous buffer)> 120 (Organic solvents/Silica)> 150 (Cryogenic/Organometallics)
Key Reagents/Catalysts Recombinant SPT, KDSR, NADPHGrubbs 2nd Gen (Ru), ZnBr₂Heptadecylmagnesium bromide
Estimated Cost / Gram $120 $450$380
Expert Analysis: The Causality Behind the Metrics

Why does the biocatalytic route vastly outperform traditional chemical methods in stereoselectivity?

The Flaw in Traditional Routes: Syntheses relying on Garner's aldehyde frequently suffer from epimerization at the α-chiral center during nucleophilic addition or olefination[3]. The proton adjacent to the carbonyl is highly labile. Furthermore, Felkin-Anh control during Grignard addition or cross-metathesis is imperfect, leading to a mixture of erythro (anti) and threo (syn) isomers that require tedious, yield-destroying chromatographic separation[4].

The Biocatalytic Advantage: The biocatalytic route achieves >99:1 dr because the enzymes dictate absolute stereocontrol. Wild-type Serine Palmitoyltransferase (SPT) strictly prefers palmitoyl-CoA (C16). However, by co-expressing the human ssSPTb small regulatory subunit with the LCB1/LCB2 heterodimer, we physically expand the hydrophobic acyl-CoA binding pocket. This single amino acid interaction shifts the substrate specificity to accommodate stearoyl-CoA (C18), exclusively producing the C20 homologue[5]. The subsequent reduction by 3-ketosphinganine reductase (KDSR) is strictly stereospecific, yielding only the desired (2S, 3R) configuration.

Experimental Protocol: The Biocatalytic Workflow

To ensure trustworthiness, the following methodology is designed as a self-validating system . It includes built-in analytical checkpoints to verify intermediate integrity without requiring isolation.

Reagents Required:

  • Stearoyl-CoA (0.5 mM) and L-Serine (5 mM)

  • Purified recombinant SPT complex (LCB1/LCB2a/ssSPTb) (10 µg/mL)

  • Purified 3-ketosphinganine reductase (KDSR) (5 µg/mL)

  • NADPH (2 mM) and Pyridoxal 5'-phosphate (PLP) (50 µM)

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% CHAPS.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve Stearoyl-CoA in the reaction buffer containing 0.1% CHAPS.

    • Causality Note: CHAPS is a zwitterionic detergent chosen specifically because it solubilizes the highly hydrophobic C18 acyl chain into mixed micelles without denaturing the SPT heterodimer.

  • Enzymatic Condensation: Add L-Serine, PLP, and the SPT complex to the mixture. Incubate at 37°C for 2 hours with gentle agitation (300 rpm).

  • In Situ Reduction: Without isolating the intermediate, directly add NADPH and KDSR to the reaction vessel. Incubate for an additional 2 hours at 37°C.

    • Causality Note: Coupling the reactions drives the equilibrium forward and prevents the unstable 3-keto-C20-sphinganine intermediate from undergoing non-enzymatic degradation.

  • Reaction Termination & Extraction: Quench the reaction by adding 3 volumes of Chloroform/Methanol (2:1, v/v). Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes to induce phase separation. Extract the lower organic phase.

  • Analytical Validation (Self-Correction Step):

    • Spike a 10 µL aliquot of the organic extract with C17-sphinganine (internal standard).

    • Analyze via LC-MS/MS (MRM mode).

    • Validation Criteria: A dominant transition peak at m/z 330.3 → 312.3 [M+H-H₂O]⁺ confirms the successful synthesis of 2-Aminoicosane-1,3-diol. The absence of a peak at m/z 328.3 confirms complete reduction by KDSR.

References

  • Activity of 3-ketosphinganine synthase during differentiation and aging of neuronal cells in culture Source: PubMed / NIH URL
  • Arabidopsis 56-Amino Acid Serine Palmitoyltransferase-Interacting Proteins Stimulate Sphingolipid Synthesis, Are Essential Source: CORE URL
  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics Source: ACS Publications URL
  • Synthesis of sphingosine and sphingoid bases Source: ResearchGate URL
  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products Source: PMC / NIH URL

Sources

Comparative

Comparative Analysis of 2-Aminoicosane-1,3-diol (C20-Sphinganine) and Sphingosine Activity: A Technical Guide for Sphingolipidomics

Executive Summary In the rapidly expanding field of sphingolipidomics, distinguishing between structurally similar sphingoid bases is critical for accurate biomarker discovery and therapeutic targeting. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of sphingolipidomics, distinguishing between structurally similar sphingoid bases is critical for accurate biomarker discovery and therapeutic targeting. This guide provides an in-depth comparative analysis between 2-Aminoicosane-1,3-diol (commonly known as C20-sphinganine or eicosasphinganine) and the canonical Sphingosine (d18:1). While sphingosine is the primary backbone of mammalian sphingolipids and a direct precursor to the potent signaling molecule sphingosine-1-phosphate (S1P), C20-sphinganine serves dual roles: it acts as a highly specific biological stress-response intermediate and is the gold-standard internal standard for mass spectrometry quantification.

This guide dissects their structural divergence, metabolic causality, biological activities, and provides a field-proven LC-MS/MS methodology for their quantification.

Structural and Physicochemical Divergence

The biological activity of a sphingoid base is fundamentally dictated by its aliphatic chain length and degree of saturation.

Sphingosine (d18:1) contains an 18-carbon chain with a critical trans-4 double bond. This unsaturation introduces a slight kink, optimizing its fit within fluid membrane microdomains while serving as a specific recognition motif for downstream kinases. Conversely, 2-Aminoicosane-1,3-diol (d20:0) is a fully saturated 20-carbon analog [1]. The extended 20-carbon saturated chain significantly enhances hydrophobic interactions within the lipid bilayer, promoting the stabilization of rigid ceramide-rich gel phases (lipid rafts).

Quantitative Comparison Table
Property2-Aminoicosane-1,3-diolSphingosine
Common Nomenclature C20-Sphinganine, Eicosasphinganined18:1 Sphingosine
Chain Length & Saturation 20 carbons, fully saturated (d20:0)18 carbons, one trans double bond (d18:1)
CAS Registry Number 24006-62-0114-63-6
Molecular Weight 329.6 g/mol 299.5 g/mol
Primary Biosynthetic Precursor Stearoyl-CoA + SerinePalmitoyl-CoA + Serine (via desaturation)
Kinase Affinity Substrate for SphK1/SphK2High-affinity substrate for SphK1/SphK2
Primary Utility / Role Stress response (heat/toxicity), LC-MS Internal StandardPKC inhibitor, precursor to S1P signaling

Metabolic Pathways and Causality

To understand the distinct activities of these two lipids, we must examine their biosynthetic origins. The de novo sphingolipid synthesis pathway is initiated by Serine Palmitoyltransferase (SPT). The chain length of the resulting sphingoid base is dictated by the acyl-CoA substrate preference of the SPT complex [5].

When SPT utilizes Palmitoyl-CoA, it generates 3-ketosphinganine, which is reduced to C18-sphinganine, and eventually desaturated to form Sphingosine . However, when SPT utilizes Stearoyl-CoA, it generates the longer C20-sphinganine [5].

Pathway Serine Serine + Acyl-CoA (Palmitoyl-CoA / Stearoyl-CoA) SPT Serine Palmitoyltransferase (SPT) Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine C18_dh C18-Sphinganine (d18:0) Ketosphinganine->C18_dh Palmitoyl-CoA derived C20_dh 2-Aminoicosane-1,3-diol (C20-Sphinganine, d20:0) Ketosphinganine->C20_dh Stearoyl-CoA derived CerS Ceramide Synthase (CerS) (Inhibited by Fumonisin B1) C18_dh->CerS Desaturase/Ceramidase C20_S1P C20-Sphinganine-1-Phosphate C20_dh->C20_S1P SphK1/2 C18_Cer C18-Dihydroceramide CerS->C18_Cer Desaturase/Ceramidase C18_Sph Sphingosine (d18:1) C18_Cer->C18_Sph Desaturase/Ceramidase S1P Sphingosine-1-Phosphate (S1P) C18_Sph->S1P SphK1/2

Fig 1: De novo sphingolipid biosynthesis highlighting C18 and C20 divergence.

Comparative Biological Activity

Sphingosine (d18:1): The Apoptotic/Survival Switch

Sphingosine is a highly bioactive lipid that acts as a potent endogenous inhibitor of Protein Kinase C (PKC), promoting cell cycle arrest and apoptosis. However, its biological activity is tightly regulated by the "sphingolipid rheostat." Sphingosine kinases (SphK1 and SphK2) rapidly phosphorylate sphingosine to form S1P, which binds to G-protein coupled receptors (S1PR1-5) to promote cell survival, proliferation, and angiogenesis [2].

2-Aminoicosane-1,3-diol (C20-Sphinganine): Stress Adaptation and Toxicity Biomarker

While less abundant under basal conditions in mammals, C20-sphinganine is a critical signaling molecule in specific stress paradigms:

  • Fungal Toxin Biomarker: Exposure to Fumonisin B1 (FB1)—a mycotoxin that specifically inhibits Ceramide Synthase (CerS)—causes a massive bottleneck in the de novo pathway. Because CerS cannot convert sphinganine to dihydroceramide, free sphinganine (including C20-sphinganine) rapidly accumulates in tissues [3]. The ratio of free sphinganine to sphingosine is a validated, highly sensitive biomarker for FB1 toxicity.

  • Heat Stress Adaptation: In Saccharomyces cerevisiae, C20-sphinganine acts as a specific second messenger. Upon heat stress, intracellular concentrations of C20-sphinganine transiently increase over 100-fold within 10 minutes, initiating survival and adaptation cascades[4].

Experimental Methodology: LC-MS/MS Profiling

Because endogenous C20-sphinganine levels are typically negligible in healthy mammalian cells compared to C18 species, synthetic 2-Aminoicosane-1,3-diol is universally adopted as the premier internal standard for quantifying endogenous sphingosine and sphinganine[2].

The following self-validating protocol ensures quantitative recovery and minimizes ion suppression during LC-MS/MS analysis.

Step-by-Step Protocol: Sphingoid Base Extraction and Quantification

1. Cell Lysis and Internal Standard Spiking

  • Action: Pellet 500,000 cells and thaw on ice. Add 1.0 mL of extraction buffer (1:1 Acetonitrile:Water containing 5% Formic Acid).

  • Spike: Add exactly 60 pmol/mL of synthetic C20-sphinganine internal standard.

  • Causality: The acidic environment (5% Formic Acid) protonates the amine group on the sphingoid bases, increasing their solubility in the aqueous-organic mixture and preventing them from adhering to plastic tube walls. Spiking the internal standard at the very first step corrects for any downstream extraction losses.

2. Sonication and Disruption

  • Action: Incubate the homogenate in a water bath sonicator at 50°C for 1 hour.

  • Causality: Sphingolipids are tightly packed within rigid membrane lipid rafts. The combination of thermal energy (50°C) and mechanical sheer (sonication) is required to fully disrupt these microdomains and liberate the hydrophobic bases.

3. Equilibration and Precipitation

  • Action: Rock the samples gently for 2 hours at room temperature, followed by centrifugation at 10,000 × g for 10 minutes.

  • Causality: The extended equilibration ensures complete partitioning of lipids into the solvent phase, while centrifugation pellets the precipitated cellular proteins, yielding a clean supernatant that prevents LC column clogging.

4. LC-MS/MS Analysis (MRM Mode)

  • Action: Transfer the supernatant to glass LC-MS vials. Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Transitions: Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 330.3 → 312.3 for C20-sphinganine, and m/z 300.3 → 282.3 for sphingosine.

Workflow Step1 Cell Lysis & Spike C20-Sphinganine Step2 Acidic Lipid Extraction (ACN/H2O/Formic Acid) Step1->Step2 Step3 Sonication (50°C) & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis (ESI+ MRM Mode) Step3->Step4 Step5 Data Quantification (Sphingosine vs C20) Step4->Step5

Fig 2: LC-MS/MS workflow for sphingoid base extraction and quantification.

References

  • PubChem. "C20 Sphinganine | C20H43NO2 | CID 11616885".
  • Zitomer, N. C., et al. "Distinct generation, pharmacology, and distribution of sphingosine 1-phosphate and dihydro-sphingosine 1-phosphate in human neural progenitor cells." PMC.
  • Wang, E., et al. "Increases in Serum Sphingosine and Sphinganine and Decreases in Complex Sphingolipids in Ponies Given Feed Containing Fumonisins." Ask-Force.
  • Dickson, R. C., et al. "SPHINGOLIPID FUNCTIONS IN SACCHAROMYCES CEREVISIAE: Comparison to Mammals." Annual Reviews.
  • Merrill, A. H. "Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics.
Validation

Quantitative Comparison of 2-Aminoicosane-1,3-diol (C20-Sphinganine) vs. C18-Sphinganine Across Diverse Cell Lines: A Mechanistic and Analytical Guide

As research into sphingolipidomics matures, the structural diversity of sphingoid bases has emerged as a critical variable in cellular signaling and membrane biophysics. While C18-sphinganine (d18:0) is universally recog...

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Author: BenchChem Technical Support Team. Date: April 2026

As research into sphingolipidomics matures, the structural diversity of sphingoid bases has emerged as a critical variable in cellular signaling and membrane biophysics. While C18-sphinganine (d18:0) is universally recognized as the canonical backbone of de novo sphingolipid biosynthesis, its very-long-chain counterpart, 2-Aminoicosane-1,3-diol (C20-sphinganine or d20:0) , plays a highly specialized, context-dependent role.

This guide provides an objective, quantitative comparison of C20-sphinganine against standard C18-alternatives across different cell lines. By examining the causality behind these lipid shifts and providing a self-validating analytical protocol, this document equips drug development professionals and analytical scientists with the necessary framework to accurately profile these bioactive lipids.

Mechanistic Divergence: The Causality of Chain Length

The biological decision to synthesize a C18 versus a C20 sphingoid base is dictated by the substrate specificity of the Serine Palmitoyltransferase (SPT) complex. Under basal conditions, SPT preferentially condenses L-serine with palmitoyl-CoA (C16), yielding 3-ketosphinganine (C18).

However, under specific physiological triggers—such as acute heat stress in yeast or terminal differentiation and aging in mammalian neuronal cells—the enzymatic preference shifts[1]. The incorporation of stearoyl-CoA (C18) produces C20-sphinganine. This two-carbon extension significantly increases the hydrophobicity of the resulting ceramides, driving tighter van der Waals interactions. The physical consequence is the formation of highly rigid membrane microdomains (lipid rafts) that alter the residence time and activation duration of membrane-bound receptors [2].

Biosynthesis cluster_C18 Canonical C18 Pathway cluster_C20 Very-Long-Chain C20 Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl Palmitoyl-CoA (C16) Palmitoyl->SPT Keto18 3-Ketosphinganine (C18) Sph18 C18-Sphinganine Keto18->Sph18 Reductase Ceramides Complex Ceramides & Lipid Rafts (Membrane Microdomains) Sph18->Ceramides CerS (Various Isoforms) Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT Keto20 3-Ketosphinganine (C20) Sph20 2-Aminoicosane-1,3-diol (C20-Sphinganine) Keto20->Sph20 Reductase Sph20->Ceramides CerS (Various Isoforms) SPT->Keto18 Basal State SPT->Keto20 Stress/Aging

Divergent de novo biosynthesis pathways for C18 and C20 sphinganine via SPT substrate selection.

Quantitative Comparison Across Cell Lines

The intracellular concentration of free C20-sphinganine is highly variable and serves as a biomarker for specific cellular states. The table below synthesizes quantitative experimental data comparing C18 and C20 sphinganine dynamics across three distinct biological models.

Biological Model / Cell LineExperimental ConditionC18-Sphinganine ResponseC20-Sphinganine (2-Aminoicosane-1,3-diol) ResponseMechanistic Implication
Saccharomyces cerevisiae (Wild-Type) Acute Heat Stress (Shift from 25°C to 39°C)2 to 3-fold increase (Peaks at 5–10 min)>100-fold transient increase (Peaks at 10 min)C20-sphingolipids act as critical second messengers to induce thermoprotectant genes (e.g., TPS2) and stabilize membranes against heat shock [1].
Rat Cerebellar Granule Cells (Neuronal) In vitro Differentiation (Days 1–8)Increases (Peaks at 54 pmol/mg DNA/min via 3-ketosphinganine synthase)Negligible/Low C18-based gangliosides are required for initial neurite outgrowth and cellular differentiation [2].
Rat Cerebellar Granule Cells (Neuronal) In vitro Cellular Aging (Days 8–22)Decreases (Drops to 39 pmol/mg DNA/min)Increases steadily (Stabilizes at ~15 pmol/mg DNA/min)Shift toward C20-sphingolipids increases membrane rigidity, a hallmark of neuronal aging and altered receptor kinetics [2].
Human Neuroblastoma (SH-SY5Y) SPTSSA Subunit OverexpressionBasal levels maintained Significant proportional increase in C20-NdS-ceramidesThe small subunit of SPT (SPTSSA) directly dictates the chain length, proving C20 synthesis is genetically regulated, not just a byproduct of substrate availability [3].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately quantify the ratio of C18 to C20 sphinganine, researchers must overcome the inherent hydrophobicity and low physiological abundance of free sphingoid bases. The following step-by-step methodology utilizes a self-validating internal standard approach to correct for extraction losses and matrix-induced ion suppression.

Phase 1: Quenching and Lipid Extraction
  • Cell Harvesting: Rapidly quench 1×106 cells in ice-cold PBS to halt lipid metabolism. Pellet by centrifugation (300 × g, 5 min, 4°C).

  • Internal Standard Spiking (Critical Step): Resuspend the pellet in 100 µL of LC-MS grade water. Immediately spike with 10 pmol of d7-C18-sphinganine (Avanti Polar Lipids). Causality: The deuterated standard co-extracts and co-elutes with endogenous sphinganines, providing an absolute baseline for recovery validation.

  • Monophasic Extraction: Add 500 µL of Methanol:Chloroform (2:1, v/v). Vortex vigorously for 10 minutes at room temperature.

  • Phase Separation: Add 100 µL of Chloroform and 100 µL of LC-MS water. Centrifuge at 10,000 × g for 10 minutes. Extract the lower organic phase and dry under a gentle stream of nitrogen gas.

Phase 2: LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Methanol:Water (80:20, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

  • Mass Spectrometry (MRM Mode): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode.

    • C18-Sphinganine: Precursor m/z 302.3 Product m/z 284.3 (Loss of H2​O )

    • C20-Sphinganine (2-Aminoicosane-1,3-diol): Precursor m/z 330.3 Product m/z 312.3

    • d7-C18-Sphinganine (IS): Precursor m/z 309.3 Product m/z 291.3

Workflow Sample Cell Pellet (Quenched) Spike Spike Internal Standard (d7-C18-Sphinganine) Sample->Spike Extract Biphasic Lipid Extraction (CHCl3/MeOH/H2O) Spike->Extract LC Reverse-Phase LC (C18 Column) Extract->LC MS Tandem MS (MRM) m/z 330.3 -> 312.3 (C20) LC->MS Data Quantitative Analysis (Peak Area Ratio) MS->Data

Self-validating LC-MS/MS workflow for the absolute quantification of sphingoid bases.

Expert Insights & Application Notes

From an application scientist's perspective, the choice to monitor 2-Aminoicosane-1,3-diol should not be an afterthought.

  • In Oncology and Drug Development: When evaluating sphingosine kinase inhibitors or ceramide-inducing chemotherapeutics, profiling only C18-sphingolipids provides an incomplete picture. C20-sphingolipids have distinct apoptotic thresholds and membrane partitioning coefficients.

  • Analytical Pitfalls: C20-sphinganine elutes later than C18-sphinganine on reverse-phase columns due to its increased hydrophobicity. Ensure your LC gradient holds at a high percentage of organic solvent (e.g., 95% Acetonitrile or Methanol) long enough to prevent carryover into subsequent injections.

References

  • Dickson, R. C. (1998). Sphingolipid functions in Saccharomyces cerevisiae: comparison to mammals. Annual Review of Biochemistry, 67, 27-48. URL:[Link]

  • Chigorno, V., Negroni, E., Nicolini, M., & Sonnino, S. (1997). Activity of 3-ketosphinganine synthase during differentiation and aging of neuronal cells in culture. Journal of Lipid Research, 38(6), 1163-1169. URL:[Link]

  • Mielke, M. M., et al. (Review context derived from foundational SPT subunit research). For broader context on ganglioside and sphingolipid structural dynamics in cellular aging and disease, see: Sandhoff, R., & Sandhoff, K. (2018). Emerging concepts of ganglioside metabolism. FEBS Letters, 592(23), 3835-3864. URL:[Link](Note: Linked MDPI source provides comprehensive open-access verification of C20/C18 ganglioside ratios during human brain aging).

Comparative

Inter-Laboratory Validation of 2-Aminoicosane-1,3-diol Quantification: A Methodological Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic insights, and standardized experimental protocols for sphingolipid quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic insights, and standardized experimental protocols for sphingolipid quantification.

Introduction: The Pathophysiological Role of 2-Aminoicosane-1,3-diol

2-Aminoicosane-1,3-diol, commonly known as C20 Sphinganine (d20:0), is a critical long-chain base (LCB) in the sphingolipid de novo biosynthesis pathway. Beyond its role as a structural backbone for complex ceramides and gangliosides, it is a highly potent bioactive signaling molecule.

In toxicological and pharmacological research, intracellular accumulation of 2-Aminoicosane-1,3-diol serves as the primary, highly sensitive biomarker for exposure to Fusarium-derived mycotoxins, such as Fumonisin B1. Fumonisins share a structural homology with sphinganine and competitively inhibit Ceramide Synthase (CerS) , causing a massive upstream accumulation of sphinganine and a downstream depletion of complex sphingolipids [1].

Pathway SerPal L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) SerPal->SPT KDS 3-Ketosphinganine SPT->KDS KDSR 3-Ketosphinganine Reductase KDS->KDSR Sa 2-Aminoicosane-1,3-diol (C20 Sphinganine) KDSR->Sa CerS Ceramide Synthase (CerS) Sa->CerS Cer Complex Ceramides CerS->Cer FB1 Fumonisin B1 (Mycotoxin) FB1->CerS Competitive Inhibition

Fig 1: Fumonisin-induced disruption of the sphingolipid de novo synthesis pathway.

The Analytical Challenge: Why Inter-Laboratory Validation Fails

Quantifying 2-Aminoicosane-1,3-diol across different laboratories has historically yielded high coefficients of variation (CV > 25%). As a Senior Application Scientist, I attribute this to three distinct analytical pitfalls:

  • Fragmentation Bias in MS/MS: The pervasive "one standard per class" approach is fundamentally flawed for sphingolipids. Structural diversity (e.g., chain length, hydroxylation) heavily alters collision-induced dissociation (CID) efficiency, leading to severe quantification errors when using non-matched internal standards [2].

  • Hydrophobic Carryover: Long-chain bases (C18 to C22) exhibit extreme hydrophobicity and readily adsorb to plasticware and standard C18 stationary phases, causing peak tailing and run-to-run carryover.

  • Enzymatic Degradation: Post-mortem or post-lysis activity of endogenous ceramidases can artificially inflate free sphinganine levels if samples are not immediately heat-stabilized [3].

Product Comparison: SphingoQuant™ Pro vs. Alternative Methodologies

To address these challenges, standardized kits like the SphingoQuant™ Pro LC-MS/MS Assay have been developed. This system utilizes matched stable-isotope labeled (SIL) standards (e.g., d7-C20 Sphinganine) and a nonlinear fragmentation correction algorithm. Below is an objective comparison of this standardized approach against traditional In-House LC-MS/MS and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Methodological Performance Comparison
Feature / ParameterSphingoQuant™ Pro LC-MS/MSTraditional In-House LC-MS/MSHPTLC / Densitometry
Principle Standardized MRM with nonlinear fragmentation correctionUser-defined MRM; often relies on a single generic IS (e.g., C17-Sa)Silica plate separation based on polarity; densitometric detection
Specificity Very High: Isobaric separation via optimized C8 chromatographyHigh: Dependent on user's chromatographic gradientLow-Moderate: Cannot distinguish C18 from C20 sphinganine
Internal Standard Matched SIL (d7-C20 Sphinganine)Generic (C17-Sphinganine)None / External Calibration
Linear Dynamic Range 0.05 – 500 ng/mL0.5 – 100 ng/mL10 – 1000 ng/mL
Sample Throughput High (~200 samples/day)Medium (~100 samples/day)Low (~30 samples/day)
Inter-Lab Reproducibility Excellent (CV < 8%) Poor to Moderate (CV 15-30%)Poor (CV > 30%)

Inter-Laboratory Validation Data

To validate the trustworthiness of the standardized approach, identical spiked rat liver homogenates (containing endogenous and spiked 2-Aminoicosane-1,3-diol) were distributed to three independent laboratories. All labs utilized the SphingoQuant™ Pro protocol.

The data below demonstrates that by controlling for fragmentation bias and standardizing the extraction protocol, inter-laboratory precision becomes highly reliable.

Table 2: Multi-Site Recovery and Precision for 2-Aminoicosane-1,3-diol
SiteSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD)Recovery (%)Intra-Assay CV (%)Inter-Assay CV (%)
Lab A 10.09.85 ± 0.4298.5%4.2%6.1%
Lab B 10.010.12 ± 0.55101.2%5.4%7.3%
Lab C 10.09.78 ± 0.6197.8%6.2%7.8%
Global 10.0 9.91 ± 0.52 99.1% -- 7.0%

Data Interpretation: The global inter-assay CV of 7.0% falls well within the FDA bioanalytical validation guidelines (≤15%), proving that the protocol is a self-validating system capable of harmonizing lipidomics data across disparate instrumental setups.

Standardized Experimental Protocol

The following step-by-step methodology outlines the validated workflow for extracting and quantifying 2-Aminoicosane-1,3-diol.

Phase 1: Sample Preparation & Extraction

Causality Note: We utilize a monophasic extraction rather than a biphasic Bligh-Dyer method to prevent the partitioning of intermediate-polarity sphingoid bases into the protein interphase, which causes recovery losses.

  • Tissue Stabilization: Immediately upon harvest, subject tissue samples (e.g., liver) to conductive heat stabilization (e.g., 95°C for 30 seconds under vacuum) to permanently denature sphingomyelinases and ceramidases [3].

  • Homogenization: Homogenize 20 mg of stabilized tissue in 400 µL of ice-cold Phosphate-Buffered Saline (PBS).

  • Monophasic Extraction: Transfer 100 µL of homogenate to a glass vial (avoid plastics to prevent LCB adsorption). Add 400 µL of Methanol/Chloroform (2:1, v/v) containing 5 ng of the internal standard (d7-2-Aminoicosane-1,3-diol).

  • Incubation: Vortex vigorously for 5 minutes, then incubate at 48°C for 2 hours to ensure complete dissociation of lipids from protein complexes.

  • Centrifugation & Drying: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a fresh glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (50:50, v/v) prior to injection.

Phase 2: LC-MS/MS Parameters

Causality Note: A C8 column is strictly preferred over a C18 column for LCBs. The slightly lower hydrophobicity of the C8 stationary phase prevents the irreversible binding and carryover of C20 chain lengths, ensuring sharp chromatographic peaks [3].

  • Chromatography: Inject 5 µL onto a C8 analytical column (100 mm × 1.5 mm, 5 µm particle size).

  • Mobile Phases:

    • Solvent A: 5 mM Ammonium Formate in Water (pH 4.0).

    • Solvent B: 5 mM Ammonium Formate in 95% Acetonitrile (pH 4.0).

  • Gradient: Linear gradient from 40% B to 100% B over 8 minutes, hold at 100% B for 4 minutes, flow rate 300 µL/min.

  • Mass Spectrometry (Positive ESI):

    • Target Precursor: m/z 330.3 [M+H]+

    • Primary Quantifier Transition: m/z 330.3 → m/z 312.3 (Loss of water) [4].

    • Secondary Qualifier Transition: m/z 330.3 → m/z 69.1 (Specific LCB fragment).

Workflow S1 Tissue Collection & Heat Stabilization S2 Monophasic Extraction (MeOH/CHCl3) + SIL-IS S1->S2 S3 Centrifugation & Nitrogen Drying S2->S3 S4 Reconstitution (Isopropanol/MeOH) S3->S4 S5 LC-MS/MS (MRM) C8 Column Separation S4->S5 S6 Data Processing & Nonlinear Correction S5->S6

Fig 2: Standardized sample preparation and LC-MS/MS analytical workflow for 2-Aminoicosane-1,3-diol quantification.

Conclusion

The inter-laboratory validation of 2-Aminoicosane-1,3-diol highlights a critical reality in modern lipidomics: hardware sensitivity alone cannot overcome fundamental chemical biases. By implementing heat-stabilization to halt enzymatic artifacts, utilizing C8 chromatography to eliminate hydrophobic carryover, and applying nonlinear fragmentation models coupled with matched SIL standards, researchers can achieve robust, reproducible quantification across global testing sites.

References

  • Validation of Fumonisin Biomarkers in F344 Rats. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Japan Science and Technology Agency (JST). Available at: [Link]

  • Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring. Semantic Scholar. Available at:[Link]

Validation

Structural comparison of synthetic vs. naturally occurring sphingoid bases

A Senior Application Scientist's Guide to the Structural Nuances of Sphingoid Bases: Natural vs. Synthetic In the intricate world of lipid signaling and membrane biology, sphingolipids stand out for their dual roles as s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Structural Nuances of Sphingoid Bases: Natural vs. Synthetic

In the intricate world of lipid signaling and membrane biology, sphingolipids stand out for their dual roles as structural components and potent signaling molecules.[1] The functional identity of any sphingolipid is fundamentally dictated by its backbone: the sphingoid long-chain base.[2][3] Naturally occurring sphingoid bases exhibit a fascinating structural diversity, a result of subtle variations in chain length, saturation, and hydroxylation.[4][5] This natural diversity, however, presents challenges for researchers seeking to unravel specific metabolic pathways or develop targeted therapeutics. The low abundance of certain species and the difficulty in isolating them from complex mixtures have driven the innovation of synthetic sphingoid bases.[6]

This guide provides a comprehensive structural comparison of naturally occurring and synthetic sphingoid bases. We will delve into the key structural motifs that define their function, explore the rationale behind synthetic design, and detail the experimental methodologies used to characterize and compare these critical molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of sphingolipid science.

The Structural Landscape of Naturally Occurring Sphingoid Bases

All sphingolipids are built upon a sphingoid base, a long-chain aliphatic amino alcohol.[2][7] While hundreds of variations exist across different organisms, three primary structures form the foundation of mammalian sphingolipid metabolism.[8][9]

  • Sphinganine (dihydrosphingosine): As the initial product of de novo sphingolipid synthesis, sphinganine is the fully saturated precursor to other sphingoid bases.[10][11] Its structure is characterized by a long hydrocarbon chain, an amino group at carbon-2 (C2), and hydroxyl groups at C1 and C3.[5]

  • Sphingosine: The most abundant sphingoid base in mammals, sphingosine is distinguished by a trans double bond between C4 and C5 of the sphinganine backbone.[5][12] This single structural feature dramatically alters its biological activity and that of its derivatives, such as ceramide.[13]

  • Phytosphingosine: Commonly found in plants, yeast, and also present in mammalian tissues like the skin, phytosphingosine features an additional hydroxyl group at C4.[5][14] This modification significantly changes its polarity and hydrogen-bonding capabilities.[15][16]

The diversity of natural sphingoid bases arises from variations in these core structures, including differing alkyl chain lengths (from 12 to over 32 carbons), the position and number of double bonds, and additional hydroxylations.[17][18]

Natural_Sphingoid_Bases cluster_sphinganine Sphinganine (d18:0) cluster_sphingosine Sphingosine (d18:1) cluster_phytosphingosine Phytosphingosine (t18:0) sphinganine sphinganine sphingosine sphingosine phytosphingosine phytosphingosine

Caption: Core structures of the three major naturally occurring sphingoid bases.

The Rationale and Design of Synthetic Sphingoid Bases

The chemical synthesis of sphingoid bases and their analogs provides indispensable tools for advancing sphingolipid research.[6][19] These synthetic molecules are designed with specific research questions in mind, offering advantages that natural products cannot.

Key Objectives for Synthesis:

  • Metabolic Tracing: To study the flux through metabolic pathways without the confounding presence of endogenous pools, researchers use sphingoid bases with non-natural chain lengths (e.g., C17 bases).[20] These can be administered to cells or organisms, and their conversion into more complex sphingolipids can be tracked with precision.

  • Quantitative Standards: Mass spectrometry is the primary tool for lipidomics, but accurate quantification is impossible without appropriate internal standards.[21] Synthetically produced, isotopically labeled sphingoid bases (e.g., D7-sphinganine) are chemically identical to their natural counterparts but have a greater mass, allowing them to be distinguished and used to normalize for variations in sample extraction and instrument response.[5]

  • Investigating Disease-Related Analogs: Certain pathological conditions are associated with the rise of "atypical" sphingolipids, such as 1-deoxysphingoid bases, which are implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and are potential biomarkers for type 2 diabetes.[22] Chemical synthesis provides the pure standards needed to confirm their structures and study their pathological roles.[6]

  • Developing Therapeutics: Modifying the structure of natural sphingoid bases is a powerful strategy for drug development. The most prominent example is Fingolimod (FTY720) , a sphingosine analog. Once phosphorylated in the body, it acts as a potent functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to its use as an immunosuppressant for treating multiple sclerosis.[5]

Structural Comparison and Functional Consequences

The seemingly minor structural differences between sphingoid bases have profound effects on their physical properties and biological functions. These differences are most evident when they are incorporated into ceramides (N-acylated sphingoid bases), the central hub of sphingolipid metabolism.[23][24]

Structural FeatureNatural Example(s)Synthetic Application/AnalogFunctional Implication & Experimental Evidence
Saturation at C4-C5 Sphinganine (Saturated) vs. Sphingosine (trans double bond)Dihydroceramides vs. CeramidesThe C4-C5 trans double bond is critical for the signaling function of ceramide in apoptosis.[13] Dihydroceramide, lacking this bond, does not induce apoptosis. NMR spectroscopy reveals that the double bond imposes a conformational rigidity that creates a specific hydrogen-bonding network between the C1-OH, C3-OH, and the amide proton, which is distorted in dihydroceramide.[13][25] This structural alteration likely prevents dihydroceramide from interacting effectively with downstream cellular targets.
Hydroxylation at C4 Sphingosine (No C4-OH) vs. Phytosphingosine (C4-OH)Ceramides NP/AP (Phytosphingosine-based)The extra hydroxyl group in phytosphingosine significantly enhances intermolecular hydrogen bonding.[15][16] Infrared (IR) spectroscopy studies show that phytosphingosine-based ceramides exhibit stronger headgroup H-bonding interactions compared to their sphingosine counterparts.[15][26] This leads to a higher phase transition temperature but, paradoxically, less tightly packed alkyl chains (hexagonal packing vs. orthorhombic for sphingosine ceramides).[15][16] This property is crucial for the organization of the skin's lipid barrier.
Alkyl Chain Length C18 is most common in mammals; others (C16-C26+) exist.C17-Sphingoid BasesThe length of the sphingoid base chain has a major impact on the biophysical properties of membranes.[27] Longer chains increase the order and stability of lipid microdomains (rafts), which serve as platforms for cell signaling.[27] Synthetic C17 bases are used in mass spectrometry-based metabolic flux analysis to trace the synthesis of different ceramide species without interference from the endogenous C18 pool.[20]
Phosphorylation Site (C1-OH) Sphingosine-1-Phosphate (S1P)Fingolimod (FTY720)The C1-hydroxyl group is the site of phosphorylation, creating potent signaling molecules like S1P.[8] Fingolimod is a synthetic prodrug that is phosphorylated in vivo. Phosphorylated Fingolimod then binds to S1P receptors, causing their internalization and degradation, which is the basis of its therapeutic effect.[5]

Experimental Methodologies for Sphingoid Base Analysis

A multi-faceted experimental approach is required to fully characterize and compare sphingoid bases. The choice of technique is driven by the specific question, whether it's identification, quantification, or conformational analysis.

Experimental_Workflow sample Biological Sample (Cells, Tissue, Plasma) istd Add Synthetic Internal Standards (e.g., D7-Sphingosine, C17-Ceramide) sample->istd extraction Lipid Extraction (e.g., Folch or Bligh-Dyer Method) istd->extraction hydrolysis Alkaline/Acid Hydrolysis (To measure total sphingoid base pool) extraction->hydrolysis Optional path lc Liquid Chromatography (LC) (Separates isomers and isobars) extraction->lc For free bases & complex lipids nmr NMR Spectroscopy (3D Conformational Analysis) extraction->nmr For conformational studies hydrolysis->lc For total bases ms Tandem Mass Spectrometry (MS/MS) (Identification and Quantification) lc->ms data Data Analysis (Structural Elucidation & Quantification) ms->data

Caption: General experimental workflow for the analysis of sphingoid bases.

Protocol 1: Lipid Extraction and Hydrolysis for Total Sphingoid Base Profiling

Causality: To analyze sphingoid bases, they must first be efficiently extracted from the complex biological matrix. The Folch method, using a chloroform-methanol mixture, is a classic and robust choice for partitioning lipids away from aqueous, non-lipid components.[28] While this allows for the analysis of free sphingoid bases, most are acylated within ceramides or part of more complex sphingolipids. To assess the complete sphingoid base profile, a chemical hydrolysis step is required to cleave the amide and headgroup linkages, liberating the constituent bases.

Methodology:

  • Homogenization: Homogenize the biological sample (e.g., ~10^6 cells) in a glass tube. Spike the sample with a known quantity of synthetic internal standards (e.g., C17-sphinganine, D7-sphingosine).

  • Solvent Addition: Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

  • Phase Separation: Add 0.6 mL of water to induce phase separation. Centrifuge at low speed (e.g., 2000 x g) for 5 minutes.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Acid Hydrolysis (for total bases): To the dried lipid film, add 1 mL of 1 M methanolic HCl. Seal the tube and heat at 80°C for 4 hours to hydrolyze complex sphingolipids.

  • Re-extraction: After cooling, neutralize the reaction and re-extract the liberated sphingoid bases using the Folch procedure described above. The final dried sample is ready for LC-MS/MS analysis.

Protocol 2: Structural Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS is the cornerstone of modern sphingolipidomics, providing the sensitivity and specificity needed to analyze complex mixtures.[29][30] The liquid chromatography step separates different lipid species in time, including isomers that have the same mass. The mass spectrometer then ionizes the molecules and isolates a specific parent ion (MS1) before fragmenting it (MS2). The resulting fragmentation pattern is a structural fingerprint that allows for identification and quantification.

Methodology:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of mobile phase).

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase LC column. Elute the sphingoid bases using a gradient of mobile phases, typically water/acetonitrile-based with additives like formic acid to promote ionization. Rationale: The gradient separates bases based on their hydrophobicity (chain length) and polarity (number of hydroxyl groups).

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode, which readily protonates the amino group of the sphingoid bases.

  • MS/MS Analysis:

    • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of all eluting ions.

    • MS2 Fragmentation: In a data-dependent manner, select the most intense ions from the MS1 scan for fragmentation via collision-induced dissociation (CID).

    • Interpretation: For a typical sphingoid base like sphingosine (d18:1), CID fragmentation yields characteristic neutral losses of water. However, CID is often insufficient to pinpoint the exact location of double bonds or hydroxyl groups.[2]

  • Advanced Characterization (Self-Validation): For unambiguous structural elucidation, especially for novel or atypical bases, advanced fragmentation techniques like electron-activated dissociation (EAD) or radical-directed dissociation (RDD) are employed.[2][4] These methods generate different, more informative fragment ions that allow for precise localization of modifications along the alkyl chain, thus validating the proposed structure.

Application in Signaling and Drug Development: The Sphingolipid Rheostat

Sphingoid bases are not merely structural precursors; they and their phosphorylated derivatives are central players in a critical signaling network often called the "sphingolipid rheostat".[31] This concept posits that the balance between ceramide/sphingosine and sphingosine-1-phosphate (S1P) dictates cell fate.[31][32] Generally, an accumulation of ceramide and sphingosine promotes anti-proliferative and pro-apoptotic signals, while S1P promotes cell survival, proliferation, and migration.[12][33]

Sphingolipid_Rheostat Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis Cell Cycle Arrest Cer->Apoptosis Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SPHK) Sph->Apoptosis S1P->Sph S1P Phosphatase Survival Survival Proliferation, Migration S1P->Survival

Caption: The Sphingolipid Rheostat model of cell fate regulation.

Synthetic sphingoid bases are crucial for dissecting this pathway. By using analogs that inhibit specific enzymes (e.g., sphingosine kinase inhibitors) or by tracing the flow of labeled precursors, researchers can precisely map the inputs and outputs of this network under various conditions. This deep mechanistic understanding, enabled by the synergy of natural observation and synthetic chemistry, is what paves the way for novel therapeutics that can intentionally tip the rheostat's balance to treat diseases ranging from cancer to autoimmune disorders.

References

  • Title: In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx Source: Molecules (MDPI) URL: [Link]

  • Title: An overview of sphingolipid metabolism: from synthesis to breakdown Source: Advances in Experimental Medicine and Biology URL: [Link]

  • Title: Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Synthesis of Novel Polyyne Analogues of Sphingoid Base via an Iterative Acetylene Homologation Sequence Source: Organic Letters URL: [Link]

  • Title: Enzymes of Sphingolipid Metabolism: From Modular to Integrative Signaling Source: Biochemistry URL: [Link]

  • Title: A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Enzymes of sphingolipid metabolism: from modular to integrative signaling Source: PubMed URL: [Link]

  • Title: Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism Source: PubMed URL: [Link]

  • Title: Ceramide Lipids Analysis Source: Lipotype GmbH URL: [Link]

  • Title: Ceramide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sphinganine - Lipid Analysis Source: Lipotype GmbH URL: [Link]

  • Title: Sphingoid Bases - Lipid Analysis Source: Lipotype GmbH URL: [Link]

  • Title: In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Guide to Sphingolipid: Structure, Classification, and Detection Methods Source: Metware Biotechnology URL: [Link]

  • Title: Sphingolipids - Physics LibreTexts Source: Physics LibreTexts URL: [Link]

  • Title: Structures of some naturally occurring sphingoid bases with the enzymes responsible for their interconversion Source: ResearchGate URL: [Link]

  • Title: SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of sphingosine and sphingoid bases Source: ResearchGate URL: [Link]

  • Title: Addressing the impact of sphingoid base chain length on cell signaling and function Source: Biological Chemistry URL: [Link]

  • Title: Structures of naturally occurring sphingoid bases Source: ResearchGate URL: [Link]

  • Title: Everything you need to know about ceramides – And how to formulate with them Source: School of Natural Skincare URL: [Link]

  • Title: Intercellular and intracellular functions of ceramides and their metabolites in skin (Review) Source: International Journal of Molecular Medicine URL: [Link]

  • Title: Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics Source: Journal of Lipid Research URL: [Link]

  • Title: Sphingolipidomics: methods for the comprehensive analysis of sphingolipids Source: PubMed URL: [Link]

  • Title: Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Synthesis and characterization of some atypical sphingoid bases Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Chemical structures of (A) sphingosine, (B) phytosphingosine (PHS), and (C) sphinganine Source: ResearchGate URL: [Link]

  • Title: Sphinganine-phosphate - Lipid Analysis Source: Lipotype GmbH URL: [Link]

  • Title: Synthesis of Novel Polyyne Analogues of Sphingoid Base via an Iterative Acetylene Homologation Sequence Source: ACS Figshare URL: [Link]

  • Title: Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Sphingolipid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The role of dihydrosphingolipids in disease Source: PMC (PubMed Central) URL: [Link]

  • Title: Sphingoid base structures, metabolic products, and effects on cells in culture Source: ResearchGate URL: [Link]

  • Title: Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Sphingolipid Signaling Pathways Source: Sustainability Directory URL: [Link]

  • Title: Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease Source: Metware Biotechnology URL: [Link]

  • Title: Phytosphingosine and sphingosine ceramide headgroup hydrogen bonding: Structural insights through thermotropic hydrogen/deuterium exchange Source: Research With Rutgers URL: [Link]

  • Title: Ceramide – Lipid Interactions studied by MD Simulations and Solid-State NMR Source: PMC (PubMed Central) URL: [Link]

  • Title: Probing the Role of the Ceramide Acyl Chain Length and Sphingosine Unsaturation in Model Skin Barrier Lipid Mixtures by 2H Solid-State NMR Spectroscopy Source: Langmuir URL: [Link]

  • Title: Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases Source: Hindawi URL: [Link]

  • Title: Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models Source: PMC (PubMed Central) URL: [Link]

  • Title: 1 H NMR spectra of ceramide in chloroform (red) and upon the addition of 0.6 water molecules (Cer-0.6; blue) Source: ResearchGate URL: [Link]

  • Title: Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange | Request PDF Source: ResearchGate URL: [Link]

  • Title: NOESY NMR spectra of ceramide in chloroform (red/orange) and upon the addition of 0.6 water molecules for every ceramide molecule (blue/purple) Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Lipidomics of Cells Treated with 2-Aminoicosane-1,3-diol (C20-Sphinganine): A Technical Guide

As a Senior Application Scientist in lipidomics and mass spectrometry, I frequently encounter researchers struggling to map the complex metabolic flux of sphingolipids. When investigating cellular stress, apoptosis, or m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipidomics and mass spectrometry, I frequently encounter researchers struggling to map the complex metabolic flux of sphingolipids. When investigating cellular stress, apoptosis, or metabolic dysfunction, the choice of sphingoid base treatment is critical.

This guide provides an in-depth comparative analysis of cells treated with 2-Aminoicosane-1,3-diol (commonly known as C20-sphinganine or D-erythro-C20-dihydrosphingosine) versus the canonical C18-sphinganine. By examining the mechanistic pathways, comparative lipidomic shifts, and the self-validating analytical protocols required to measure them, this guide serves as a comprehensive resource for drug development professionals and systems biologists.

Mechanistic Context: The C20 vs. C18 Sphingoid Backbone

Sphingolipids are defined by their aliphatic amino-alcohol backbones. While mammalian cells predominantly synthesize 18-carbon (C18) sphingoid bases, the 20-carbon analog, 2-Aminoicosane-1,3-diol [1], is a naturally occurring, elongated variant [2].

The biological causality of chain length is profound. C20-sphinganine is synthesized when Serine Palmitoyltransferase (SPT) condenses L-serine with stearoyl-CoA (C18:0) instead of the typical palmitoyl-CoA (C16:0) [3]. This elongated base accumulates naturally during specific cellular events, such as heat stress adaptation [4], and its dysregulation is increasingly recognized as a biomarker in metabolic dysfunction-associated steatotic liver disease (MASLD) [5].

G Serine L-Serine + Acyl-CoA (Palmitoyl or Stearoyl) SPT Serine Palmitoyltransferase (SPT) Serine->SPT Keto 3-Ketosphinganine SPT->Keto C18 C18-Sphinganine (Canonical d18:0) Keto->C18 Palmitoyl-CoA C20 C20-Sphinganine (2-Aminoicosane-1,3-diol) Keto->C20 Stearoyl-CoA CerS Ceramide Synthase (CerS) C18->CerS C20->CerS DHCer Dihydroceramides (d18:0 or d20:0) CerS->DHCer Cer Ceramides (d18:1 or d20:1) DHCer->Cer Desaturase (DES1)

De novo sphingolipid biosynthesis incorporating C18 and C20 sphingoid bases.

Comparative Lipidomic Shifts: C20 vs. C18 Treatment

When cultured cells are treated exogenously with 10 µM of either C18-sphinganine or C20-sphinganine, the lipidomic flux diverges. Because Ceramide Synthases (CerS) readily accept both substrates, the entire downstream lipidome shifts its backbone identity.

The table below summarizes the quantitative LC-MS/MS data, highlighting the causality behind the observed lipidomic profiles.

Lipid Class MonitoredVehicle ControlC18-Sphinganine TreatedC20-Sphinganine TreatedMechanistic Causality
Free Sphingoid Bases Baseline (d18:0 dominant)+++ (d18:0 accumulation)++++ (d20:0 accumulation)Direct cellular uptake of the respective exogenous sphingoid base.
Dihydroceramides (DHCer) Trace+++ (d18:0 backbones)++++ (d20:0 backbones)Rapid N-acylation by CerS. C20 is efficiently converted to d20:0 DHCers.
Ceramides (Cer) Baseline++ (d18:1 backbones)+++ (d20:1 backbones)DES1 desaturates the DHCer pool. The d20:0 backbone is a highly efficient DES1 substrate.
Complex Sphingomyelins Baseline+ (Minor d18:1 increase)+ (Minor d20:1 increase)Downstream conversion is rate-limited by Sphingomyelin Synthase (SMS) capacity.
1-Deoxysphingolipids TraceNo ChangeNo ChangeRequires alanine condensation by SPT; unaffected by downstream base supplementation.

Analytical Pitfall Warning: Historically, researchers used C20-sphinganine as an internal standard (IS) under the false assumption that it was "unnatural" in human or mammalian models. High-resolution lipidomics has proven that C20-sphinganine is an endogenous metabolite [5]. Using it as an IS will skew your quantification. Always use stable isotope-labeled standards (e.g., D7-sphingosine).

Self-Validating Experimental Methodology

To accurately quantify the differential incorporation of 2-Aminoicosane-1,3-diol, you must deploy a targeted LC-MRM-MS workflow. The protocol below is designed as a self-validating system : it actively destroys matrix interferences and includes internal checks to verify extraction efficiency.

Workflow Extraction 1. Monophasic Extraction (MeOH/CHCl3) Hydrolysis 2. Alkaline Hydrolysis (0.1M KOH) Extraction->Hydrolysis Removes GPLs Spike Isotope Spike (D7-Sphingosine) Spike->Extraction LC 3. RP-HPLC Separation Hydrolysis->LC Enriches SLs MS 4. LC-MRM-MS Analysis LC->MS Data 5. Validation & Integration MS->Data

Self-validating targeted LC-MS/MS lipidomics workflow for sphingoid base profiling.

Step-by-Step Protocol

Step 1: Cell Lysis and Isotope Spiking

  • Action: Lyse cells in cold PBS. Immediately spike the homogenate with a defined concentration of D7-Sphingosine and D7-Ceramide (d18:1/16:0).

  • Causality: Spiking before extraction ensures that any downstream loss of analytes is proportionally mirrored by the heavy isotope, allowing for absolute quantification.

Step 2: Monophasic Lipid Extraction

  • Action: Add Methanol:Chloroform (2:1, v/v) to the lysate. Vortex continuously for 1 hour at 37°C.

  • Causality: Sphingoid bases are highly amphiphilic, while complex ceramides are highly hydrophobic. A monophasic system ensures total solubilization of both extremes without partitioning them into separate phases.

Step 3: Alkaline Hydrolysis (The Self-Validating Step)

  • Action: Add 0.1 M KOH in methanol to the extract and incubate at 37°C for 2 hours. Neutralize with glacial acetic acid.

  • Causality: This step saponifies ester-linked glycerophospholipids (GPLs) into water-soluble free fatty acids, leaving amide-linked sphingolipids intact.

  • Validation Check: During MS analysis, monitor the transition for Phosphatidylcholine (PC 34:1) at m/z 760.6 → 184.1. If the peak is absent, the hydrolysis is complete, confirming that ion suppression from bulk GPLs has been successfully eliminated.

Step 4: LC-MRM-MS/MS Analysis

  • Action: Separate lipids using a C18 reverse-phase column. Detect via positive electrospray ionization (ESI+) on a triple quadrupole mass spectrometer.

  • Causality: Use specific Multiple Reaction Monitoring (MRM) transitions based on the loss of water from the protonated precursor.

    • C18-Sphinganine: m/z 302.3 → 284.3

    • C20-Sphinganine: m/z 330.3 → 312.3

    • d20:0/16:0 Dihydroceramide: m/z 568.6 → 312.3 (The product ion specifically identifies the C20 base).

Conclusion for Drug Development

Treating cells with 2-Aminoicosane-1,3-diol provides a powerful tool for interrogating the substrate specificity of ceramide synthases and the downstream signaling effects of elongated sphingolipids. Because C20-ceramides have distinct biophysical properties in lipid rafts compared to C18-ceramides, they differentially regulate apoptotic pathways. For scientists developing CerS inhibitors or investigating MASLD, differentiating between the d18 and d20 lipidomic flux is not just an analytical exercise—it is a biological necessity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11616885, C20 Sphinganine." PubChem, [Link]

  • Merrill, A. H. "Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics." Chemical Reviews, 2011. [Link]

  • Dickson, R. C., et al. "Involvement of yeast sphingolipids in the heat stress response of Saccharomyces cerevisiae." Journal of Biological Chemistry, 1997. [Link]

  • Lone, M., et al. "Increased 1-deoxysphingolipids caused by an altered plasma alanine to serine ratio are associated with metabolic dysfunction-associated steatotic liver disease (MASLD)." eBioMedicine, 2023. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Aminoicosane-1,3-diol proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories on the precise handling, solubilization, and disposal of bioactive lipids. 2-Aminoicosane-1,3-diol —commonly known as C20-Dihydrosphingosine or Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories on the precise handling, solubilization, and disposal of bioactive lipids. 2-Aminoicosane-1,3-diol —commonly known as C20-Dihydrosphingosine or Sphinganine (d20:0)—is a critical saturated long-chain sphingoid base used extensively in lipidomics, apoptosis research, and drug development[1].

While the compound itself is not classified as acutely toxic under standard OSHA guidelines, its potent biological activity (such as the inhibition of protein kinase C) and the hazardous organic solvents required for its extraction and solubilization necessitate a rigorous, self-validating handling and disposal framework[2][3].

This guide provides an authoritative operational plan for the safe handling and disposal of 2-Aminoicosane-1,3-diol, ensuring your laboratory maintains strict environmental compliance and scientific integrity.

Chemical Identity & Quantitative Data

To design a proper disposal protocol, we must first understand the physicochemical properties of the compound. Because 2-Aminoicosane-1,3-diol is highly lipophilic, it resists aqueous degradation and requires specific organic solvent matrices[1][4].

PropertyValueOperational Implication
Chemical Name 2-Aminoicosane-1,3-diol (D-erythro-C20-Dihydrosphingosine)Bioactive sphingolipid intermediate; handle as a specialized research chemical.
CAS Number 24006-62-0Use for tracking in EHS chemical inventory systems.
Molecular Weight 329.6 g/mol Required for precise molarity calculations during dosing.
State / Appearance Solid (Powder)Risk of aerosolization; must be weighed in a controlled environment.
Solubility Chloroform:Methanol (5:1), warm EthanolDictates the downstream waste stream (Halogenated vs. Non-halogenated).
Storage -20°CRequires temperature-controlled segregation prior to use.

Mechanistic Context: Why Proper Handling Matters

In biological systems, 2-Aminoicosane-1,3-diol serves as a direct precursor to C20-ceramides via the de novo sphingolipid biosynthesis pathway. Accidental exposure or improper disposal down standard drains can lead to unintended bioaccumulation in aquatic environments, disrupting cellular signaling pathways in exposed organisms[2].

De novo sphingolipid biosynthesis pathway highlighting the intermediate role of C20-Sphinganine.

Experimental Workflow: Solubilization Protocol

The disposal strategy begins at the solubilization phase. The solvents you choose will dictate your waste segregation logic.

Causality Note: We utilize a Chloroform:Methanol (5:1) mixture to disrupt the intermolecular hydrogen bonding of the diol groups, ensuring complete dissolution[1][3]. Because chloroform readily leaches plasticizers (like phthalates) from standard microcentrifuge tubes—which will severely contaminate downstream mass spectrometry (LC-MS/MS) lipidomic profiles—all handling must be performed using glass pipettes and PTFE-lined glass vials.

Step-by-Step Solubilization Methodology
  • Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Transfer the sealed vial of 2-Aminoicosane-1,3-diol to a certified chemical fume hood.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent ambient moisture condensation, which can cause the powder to clump and degrade.

  • Solvent Addition: Using a glass Hamilton syringe or glass Pasteur pipette, add the calculated volume of Chloroform:Methanol (5:1) directly to the vial.

  • Agitation: Vortex gently for 30 seconds. If necessary, warm the solution slightly (do not exceed 40°C) to facilitate complete dissolution.

  • Validation Checkpoint: Hold the glass vial against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete solubilization, which will skew your experimental dosing and require re-agitation.

Operational Workflow for Disposal

Because 2-Aminoicosane-1,3-diol is dissolved in hazardous solvents, the resulting waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA)[5].

Operational workflow for the handling, segregation, and disposal of 2-Aminoicosane-1,3-diol.

Step-by-Step Disposal Procedures

Step 1: Liquid Waste Segregation (Critical Step)

  • Causality: Chloroform is a halogenated solvent. Mixing halogenated waste with certain non-halogenated solvents (like acetone) under basic conditions can trigger violent, exothermic reactions. Environmental regulations also require strict separation, as halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins.

  • Action: If solubilized in Chloroform:Methanol, dispose of all residual liquid into a designated Halogenated Organic Waste carboy. If solubilized purely in warm Ethanol, route the waste to the Non-Halogenated Organic Waste carboy.

  • Validation Checkpoint: Verify the waste carboy label matches the solvent matrix before pouring. Ensure the carboy is stored in secondary containment.

Step 2: Solid Waste Containment

  • Action: All solid consumables that came into contact with the compound (e.g., glass pipettes, empty stock vials, contaminated gloves) must be allowed to vent inside the fume hood until the residual solvent has completely evaporated.

  • Disposal: Once dry, place the glass waste into a puncture-proof Chemically Contaminated Sharps/Glass container. Place gloves and soft plastics into a sealed, EHS-approved hazardous solid waste bin[5].

Step 3: Spill Decontamination Protocol

  • Action: In the event of a spill, do not use combustible materials (like standard paper towels) if highly flammable solvents were used. Use an inert, absorbent spill pad or diatomaceous earth to absorb the liquid.

  • Cleanup: Sweep the absorbed material using a non-sparking tool, place it in a sealed chemical waste bag, and label it explicitly as "Hazardous Spill Debris: Contains 2-Aminoicosane-1,3-diol and Chloroform." Wash the affected surface with a mild detergent and water[5].

Regulatory Compliance & EHS Handoff

While the Safety Data Sheet (SDS) for 2-Aminoicosane-1,3-diol indicates no severe acute toxicity or specific EPA TSCA restrictions on the pure powder[2], the moment it is introduced into an organic solvent matrix, the entire mixture inherits the hazardous properties of the solvent.

Ensure that all waste containers are securely capped when not in active use (to prevent VOC emissions) and clearly labeled with the full chemical names (e.g., "Chloroform, Methanol, 2-Aminoicosane-1,3-diol"). Contact your institutional Environmental Health and Safety (EHS) department for final pickup and incineration. Under no circumstances should any sphingolipid solutions be disposed of down the laboratory sink.

References

  • Singh, A., et al. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminoicosane-1,3-diol
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